H-Phg-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022916 | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-35-5, 69-91-0 | |
| Record name | L-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglycine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I753R0XI6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Phg-OH (Phenylglycine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phg-OH, chemically known as 2-amino-2-phenylacetic acid or more commonly as phenylglycine, is a non-proteinogenic α-amino acid. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological significance. Phenylglycine and its derivatives are of significant interest in medicinal chemistry and drug development, primarily as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics.[1] This document aims to be a core technical resource, presenting detailed data and experimental methodologies for professionals in the field.
Chemical Structure and Properties
Phenylglycine is an amino acid where a phenyl group is directly attached to the α-carbon. It exists as two enantiomers, (R)-(-)-phenylglycine (D-phenylglycine) and (S)-(+)-phenylglycine (L-phenylglycine), as well as a racemic mixture (DL-phenylglycine).
Diagram: Chemical Structure of Phenylglycine Enantiomers
Caption: 2D structures of the (R) and (S) enantiomers of Phenylglycine.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 290-302 °C (decomposes) | [2][4] |
| pKa (Carboxylic Acid) | ~1.83 - 2.23 (predicted) | [5] |
| pKa (Amino Group) | ~8.64 - 9.13 (predicted) | [5] |
| LogP | -1.7 to -2.07 | [2][5] |
| Water Solubility | 0.3 g/100 mL (for D-isomer) | [6] |
Solubility Profile
Phenylglycine is sparingly soluble in water and generally shows low solubility in many organic solvents. Its solubility is significantly influenced by pH. In acidic solutions, the amino group is protonated, and in basic solutions, the carboxylic acid group is deprotonated, both of which can increase its aqueous solubility.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Water | 0.3 (D-isomer) | Not specified | [6] |
| Water | 11.5 | 100 | [2] |
| Ethanol | Decreases with increasing ethanol concentration in water-ethanol mixtures | 10 and 25 | [7] |
| Methanol | Soluble (qualitative) | Not specified | [5] |
| DMSO | Soluble (qualitative) | Not specified | |
| Acetone | Solubility of glycine decreases with increasing acetone in water-acetone mixtures | 15-40 | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
FT-IR Spectroscopy
The FT-IR spectrum of phenylglycine exhibits characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2794 - 3441 | N-H stretching (amino group) | Strong, Broad |
| 2167 - 2598 | C-H stretching (aromatic and aliphatic) | Medium-Weak |
| ~1596 | C=O stretching (carboxylate) | Strong |
| ~1489 | N-H bending (amino group) | Medium |
| ~1391 | C-H bending | Medium |
| ~607 | Carboxylate wagging | Weak |
Note: The exact peak positions can vary depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the crystalline form.
NMR Spectroscopy
¹H NMR (in D₂O):
-
δ ~7.48-7.44 ppm (m, 5H): Protons of the phenyl ring.
-
δ ~4.28 ppm (s, 1H): α-proton (CH).[2]
¹³C NMR:
-
δ ~170-180 ppm: Carbonyl carbon (COOH).
-
δ ~125-140 ppm: Aromatic carbons.
-
δ ~50-60 ppm: α-carbon (CH-NH₂).
Note: Chemical shifts can vary depending on the solvent and pH.
Synthesis and Experimental Protocols
Phenylglycine can be synthesized through various methods, with the Strecker synthesis being a common and classical approach.
Strecker Synthesis of DL-Phenylglycine
This method involves the reaction of benzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Diagram: Strecker Synthesis Workflow
Caption: Workflow for the Strecker synthesis of DL-Phenylglycine.
Detailed Protocol:
-
Formation of the Aminonitrile:
-
In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) in water in a flask equipped with a stirrer.
-
Add ammonium chloride (NH₄Cl) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add benzaldehyde to the cooled solution while stirring vigorously.
-
Continue stirring in the ice bath for a specified time to allow for the formation of α-aminophenylacetonitrile.
-
The aminonitrile may separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).[9]
-
-
Hydrolysis of the Aminonitrile:
-
Carefully evaporate the organic solvent from the aminonitrile extract.
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the crude aminonitrile.
-
Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After hydrolysis, cool the reaction mixture.
-
Neutralize the solution to the isoelectric point of phenylglycine (around pH 6) to precipitate the product.
-
Collect the precipitated DL-phenylglycine by filtration, wash with cold water, and dry.
-
Biological Significance and Signaling Pathways
Phenylglycine and its derivatives exhibit a range of biological activities and are involved in several metabolic and signaling pathways.
Role in Antibiotic Synthesis
D-phenylglycine is a key precursor in the industrial synthesis of several semi-synthetic β-lactam antibiotics, including ampicillin, amoxicillin, and cephalexin.[1]
Neurological Activity
Phenylglycine derivatives have been shown to act as antagonists at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. This makes them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders. While phenylglycine itself is not a primary neurotransmitter, its structural similarity to other neuroactive amino acids allows it and its derivatives to interact with these signaling pathways.
Diagram: Phenylglycine Derivatives and mGluR Signaling
References
- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylglycine - Wikipedia [en.wikipedia.org]
- 4. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 5. Showing Compound 2-Phenylglycine (FDB022909) - FooDB [foodb.ca]
- 6. Thermo Scientific Chemicals D(-)-alpha-Phenylglycine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acids Reference Chart [sigmaaldrich.com]
L-Phenylglycine: A Technical Guide for Researchers
Introduction: L-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code.[1] Structurally, it is similar to alanine, but with a phenyl group replacing the methyl group.[1] This amino acid and its derivatives are of significant interest in pharmaceutical development and organic synthesis due to their unique structural and chemical properties.[2] L-Phenylglycine serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and plays a vital role as a chiral auxiliary in asymmetric synthesis.[2]
Identifier and Synonyms
The Chemical Abstracts Service (CAS) number for L-Phenylglycine is 2935-35-5 .[1][3][4][5]
Below is a list of its common synonyms:
-
(2S)-2-amino-2-phenylacetic acid[4]
-
(S)-(+)-α-Aminophenylacetic Acid[4]
-
(S)-phenylglycine[4]
-
H-Phg-OH[3]
-
L-(+)-alpha-Aminophenylacetic acid[4]
-
L-Phg[3]
-
L-α-Phenylglycine[5]
-
PHENYLGLYCINE[3]
Physicochemical Properties
A summary of the key physicochemical properties of L-Phenylglycine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9NO2 | [3][4][5] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| Appearance | White crystalline powder | [1][3][5] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 273.17°C (estimate) | [3] |
| Density | 1.2023 (estimate) | [3] |
| Solubility | Soluble in Aqueous Acid and Aqueous Base | [3] |
| Optical Activity [α]20/D | +155° (c = 1 in 1 M HCl) | [3] |
| pKa | 1.83 (at 25℃) | [3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |
Experimental Protocols
Synthesis of L-Phenylglycine
Several methods for the synthesis of L-Phenylglycine have been reported.
1. Strecker Synthesis from Benzaldehyde: This is a classical method for synthesizing amino acids. Phenylglycine can be prepared from benzaldehyde through an amino cyanation reaction, commonly known as the Strecker synthesis.[1]
2. Reductive Amination: Another approach involves the reductive amination of phenylglyoxylic acid to yield phenylglycine.[1]
3. Enzymatic Synthesis from 2-amino-2-phenylacetonitrile: This method utilizes an enzyme for stereospecific synthesis.
-
Reaction: 10 mM of 2-amino-2-phenylacetonitrile is incubated at 30°C in 100 mM potassium phosphate buffer (pH 7.3) with 0.008 mg of purified α-aminonitrilase NIT28 in a final volume of 1.0 mL.[6]
-
Quenching: The reaction is stopped at a specified time by adding 1 μl of TFA.[6]
-
Analysis: The mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by HPLC.[6]
4. Resolution of Racemic Phenylglycine: A common industrial approach is to first synthesize racemic (DL)-phenylglycine and then resolve the enantiomers.
-
Racemate Synthesis: Racemic phenylglycine is generated by reacting chloroform, benzaldehyde, sodium hydroxide, ammonia, and a solid ammonium salt in water at room temperature and atmospheric pressure.[7]
-
Resolution: The racemic mixture is then resolved using a resolving agent like camphorsulfonic acid in an aqueous solution. This process separates the D- and L-enantiomers.[7]
Purification
A common method for the purification of L-Phenylglycine is recrystallization from ethanol.[3]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
An HPLC method has been established for the analysis of phenylglycine.[8]
-
Mobile Phase: A mixture of methanol and monosodium phosphate (20 mmol/L) in a 1:9 volume ratio.[8]
-
Flow Rate: 1 mL/min.[8]
-
Detection: UV detection at a wavelength of 260 nm.[8]
-
Linear Range: The standard curve for phenylglycine is linear over the concentration range of 25 - 400 mg/L.[8]
Visualizations
Biosynthesis of L-Phenylglycine
The biosynthesis of L-phenylglycine in some organisms, such as Streptomyces pristinaespiralis, starts from phenylpyruvate. This pathway involves a series of enzymatic reactions encoded by the pgl gene cluster.[9]
Caption: Biosynthesis pathway of L-Phenylglycine from phenylpyruvate.
Workflow for Synthesis and Resolution
This diagram illustrates a general workflow for the chemical synthesis of racemic phenylglycine followed by chiral resolution to obtain pure L-Phenylglycine.[7]
Caption: Workflow for the synthesis and resolution of L-Phenylglycine.
Applications in Drug Development
L-Phenylglycine is a valuable building block in drug discovery and development, primarily due to its role in creating complex and stereospecific molecules.[2][10]
Caption: Role of L-Phenylglycine in pharmaceutical development.
References
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Phenylglycine | 2935-35-5 [chemicalbook.com]
- 4. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. L-Phenylglycine synthesis - chemicalbook [chemicalbook.com]
- 7. CN1015174B - Mfg. process for l-phenylglycine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 10. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the L-p-Hydroxyphenylglycine (H-Phg-OH) Biosynthesis Pathway in Microorganisms
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: L-p-hydroxyphenylglycine (H-Phg-OH or L-HPG) is a non-proteinogenic α-amino acid that serves as a critical structural component in numerous valuable natural products, most notably the vancomycin group of glycopeptide antibiotics.[1] Its biosynthesis in microorganisms represents a key area of research for the production of novel pharmaceuticals and the bio-engineering of antibiotic derivatives. This guide provides an in-depth overview of the core this compound biosynthesis pathway, including its key enzymes, quantitative production data, and detailed experimental protocols for pathway analysis and characterization.
The Core Biosynthesis Pathway
The canonical pathway for L-HPG biosynthesis in microorganisms, such as the chloroeremomycin-producing actinomycete Amycolatopsis orientalis, is a four-enzyme process that begins with prephenate, a key intermediate from the shikimate pathway.[1][2] A distinguishing feature of this pathway is its cyclic nature, where L-tyrosine not only serves as the amino donor for the final step but is also regenerated into a pathway intermediate, creating an efficient metabolic loop.[1][2]
The pathway proceeds through the following key steps:
-
Dehydrogenation: Prephenate is converted to 4-hydroxyphenylpyruvate (4-HPP) by Prephenate Dehydrogenase (Pdh).[2]
-
Hydroxylation: 4-hydroxyphenylpyruvate is then converted to (S)-4-hydroxymandelate (4-HMA) by the enzyme 4-hydroxymandelate synthase (HmaS).[2][3]
-
Oxidation: (S)-4-hydroxymandelate is oxidized to 4-hydroxybenzoylformate (also known as 4-hydroxyphenylglyoxylate) by 4-hydroxymandelate oxidase (HmO).[2][4]
-
Transamination: In the final step, L-p-hydroxyphenylglycine transaminase (HpgT) catalyzes the transfer of an amino group from an amino donor, typically L-tyrosine, to 4-hydroxybenzoylformate, yielding L-HPG.[1][2] The deamination of L-tyrosine produces 4-hydroxyphenylpyruvate, which re-enters the pathway.[1]
Key Enzymes and Genetic Loci
The genes encoding the this compound biosynthesis pathway are often found within the gene clusters for glycopeptide antibiotics. The chloroeremomycin biosynthetic gene cluster from A. orientalis is a well-characterized example.[1]
| Enzyme Name | Abbreviation | Gene (Example) | Function | Cofactors |
| Prephenate Dehydrogenase | Pdh | - | Converts prephenate to 4-hydroxyphenylpyruvate. | NAD(P)+ |
| 4-Hydroxymandelate Synthase | HmaS | ORF21 | Converts 4-HPP to (S)-4-hydroxymandelate.[1] | Fe(II), O₂[3] |
| 4-Hydroxymandelate Oxidase | HmO | ORF22 | Oxidizes (S)-4-HMA to 4-hydroxybenzoylformate.[1][5] | FAD, Mn(II)[5] |
| L-p-Hydroxyphenylglycine Transaminase | HpgT | ORF17 | Catalyzes the final transamination to L-HPG.[1] | Pyridoxal Phosphate (PLP) |
Quantitative Analysis of this compound Production
Metabolic engineering efforts have focused on improving the production of this compound and its analogs by overexpressing pathway enzymes and optimizing precursor supply. The table below summarizes key quantitative data from various studies.
| Organism | Engineering Strategy | Substrate | Product | Titer / Yield | Reference |
| Saccharomyces cerevisiae | Expression of HmaS from A. orientalis | Glucose | 4-Hydroxymandelic acid | 119 mg/L | [6] |
| Saccharomyces cerevisiae | Engineered shikimate pathway, HmaS from N. uniformis | Glucose | 4-Hydroxymandelic acid | 465 mg/L | [6] |
| Escherichia coli | Four-enzyme cascade (engineered) | L-Tyrosine | D-HPG | 42.69 g/L (92.5% conversion) | [7] |
| Escherichia coli | Co-expression of HmaS, Hmo, HpgAT | L-Phenylalanine | D-Phg | 102 ± 6 mg/g DCW | [8] |
Experimental Protocols for Pathway Analysis
Characterizing the this compound biosynthesis pathway requires robust experimental procedures to assay enzyme function, quantify metabolites, and assess the productivity of engineered microbial strains.
Enzyme Activity Assays
A. Hydroxymandelate Oxidase (HmO) Activity Assay
This protocol is adapted from methods for flavin-dependent oxidases and measures the production of H₂O₂.[4]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Substrate: 10 mM (S)-4-hydroxymandelate (4-HMA) in assay buffer.
-
Coupling Reagents: Horseradish peroxidase (HRP, 10 U/mL) and o-dianisidine (1 mg/mL).
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate, 50 µL of HRP, and 25 µL of o-dianisidine.
-
Initiate the reaction by adding 25 µL of the enzyme sample (e.g., cell-free extract or purified HmO).
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 550 nm over 5 minutes at 37°C.[4]
-
The rate of change in absorbance is proportional to the H₂O₂ produced and thus the HmO activity.
-
B. Transaminase (HpgT) Activity Assay
This protocol measures the conversion of the amino acceptor and is adapted from standard transaminase assays.[9][10]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrates: 10 mM 4-hydroxybenzoylformate, 10 mM L-tyrosine.
-
Cofactor: 1 mM Pyridoxal Phosphate (PLP).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing 800 µL Assay Buffer, 50 µL 4-hydroxybenzoylformate, 50 µL L-tyrosine, and 20 µL PLP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 80 µL of the enzyme sample.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by heat inactivation.
-
Analyze the formation of L-HPG using the HPLC method described below.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and related pathway intermediates from culture supernatants or enzyme assays.[11][12][13]
Protocol:
-
Sample Preparation:
-
Centrifuge the cell culture or enzyme reaction at 10,000 x g for 10 minutes to pellet cells and debris.[9]
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as needed with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[13]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.[13]
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is typically effective for separating intermediates and the final product.
-
-
Quantification:
-
Prepare a calibration curve using standards of pure L-HPG at known concentrations (e.g., 0.01 to 1 mg/mL).
-
Calculate the concentration in samples by comparing the peak area to the standard curve.
-
Whole-Cell Biotransformation
This protocol outlines a general procedure for using engineered microorganisms as catalysts for this compound production.[14][15]
Protocol:
-
Cell Culture and Induction:
-
Inoculate a suitable production medium (e.g., LB or a defined minimal medium) with the engineered microbial strain (e.g., E. coli).
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce expression of the biosynthetic pathway genes by adding an appropriate inducer (e.g., IPTG for lac-based promoters) and continue cultivation, often at a lower temperature (e.g., 25-30°C), for 12-24 hours to allow for protein expression.
-
-
Biotransformation:
-
Harvest the induced cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Resuspend the cell pellet in a transformation buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD₆₀₀ of 20-50).
-
Add the precursor substrate (e.g., L-tyrosine or prephenate) to the cell suspension to initiate the biotransformation.
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
-
Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Prepare the samples as described in the HPLC protocol (Section 4.2) to measure substrate consumption and product formation.
-
References
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 6. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. medichem-me.com [medichem-me.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole cell biotransformation for reductive amination reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of L-Phenylglycine: A Technical Guide
Introduction
L-Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics and semisynthetic penicillins. Its stereochemistry and purity are of paramount importance in drug development, necessitating precise analytical characterization. This technical guide provides an in-depth overview of the key spectroscopic data for L-Phenylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are presented to support researchers and scientists in the pharmaceutical and chemical industries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of L-Phenylglycine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Data
The ¹H NMR spectrum of L-Phenylglycine is characterized by signals corresponding to the aromatic protons of the phenyl group, the alpha-proton, and the amine protons. The chemical shifts are influenced by the solvent used for analysis.
| Proton | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |
| Alpha-CH | ~4.2 | Singlet |
| Amine (NH₂) | Solvent dependent, often exchanges with D₂O | - |
| Carboxylic Acid (COOH) | Solvent dependent, often exchanges with D₂O | - |
Note: In a non-deuterated solvent, the NH₂ and COOH protons would appear as broad singlets.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of L-Phenylglycine.
| Carbon | Chemical Shift (δ) in D₂O (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Aromatic (quaternary C) | ~138 |
| Aromatic (CH) | ~128-130 |
| Alpha-CH | ~60 |
Experimental Protocol for NMR Spectroscopy
1.3.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of L-Phenylglycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1.3.2. Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be required if residual solvent signals interfere with the analyte signals.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS, although not soluble in D₂O; 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - DSS is a common reference for aqueous samples).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in L-Phenylglycine based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
IR Data
The IR spectrum of L-Phenylglycine shows characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400-3000 | Medium, Broad |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch (carboxylic acid) | ~1700 | Strong |
| N-H bend (amine) | ~1600 | Medium |
| C=C stretch (aromatic) | ~1600, ~1490, ~1450 | Medium to Weak |
| C-O stretch (carboxylic acid) | ~1300-1200 | Medium |
| C-H out-of-plane bend (aromatic) | ~750, ~700 | Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
2.2.1. Sample Preparation:
-
Grind a small amount (1-2 mg) of L-Phenylglycine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Place a small amount of the mixture into a pellet press die.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.
2.2.2. Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of L-Phenylglycine, which aids in its identification and structural confirmation.
MS Data (Electron Ionization - EI)
The mass spectrum of L-Phenylglycine obtained by electron ionization will show the molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 151 | Moderate | [M]⁺ (Molecular Ion) |
| 106 | High | [M - COOH]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 51 | Moderate | [C₄H₃]⁺ |
Experimental Protocol for Mass Spectrometry
3.2.1. Sample Introduction:
-
For a solid sample like L-Phenylglycine, a direct insertion probe can be used for introduction into the ion source.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
3.2.2. Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, leading to ionization and fragmentation.
-
Electrospray Ionization (ESI): This is a softer ionization technique often used in LC-MS, which typically results in a prominent protonated molecular ion peak [M+H]⁺ (m/z 152).
3.2.3. Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
3.2.4. Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like L-Phenylglycine.
Caption: General workflow for spectroscopic analysis of L-Phenylglycine.
L-Phenylglycine Fragmentation in Mass Spectrometry (EI)
The following diagram illustrates a plausible fragmentation pathway for L-Phenylglycine under electron ionization conditions.
Caption: Proposed fragmentation pathway of L-Phenylglycine in EI-MS.
The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a comprehensive analytical profile of L-Phenylglycine. The detailed experimental protocols and visual workflows offer practical guidance for researchers involved in the synthesis, quality control, and development of pharmaceuticals containing this important chiral molecule. Accurate interpretation of these spectra is essential for confirming the identity, purity, and structure of L-Phenylglycine.
An In-depth Technical Guide to H-Phg-OH: Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Phg-OH, chemically known as L-α-phenylglycine, is a non-proteinogenic amino acid that serves as a crucial building block for several clinically important antibiotics. First identified as a structural component of streptogramin antibiotics in the mid-20th century, its unique properties and biosynthetic pathway have since been a subject of significant scientific inquiry. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of L-phenylglycine. It details the experimental protocols for its isolation and characterization, outlines its biosynthesis in actinomycetes, and discusses its interaction with mammalian receptors, offering insights for future research and drug development.
Discovery and Identification
The discovery of L-phenylglycine is intrinsically linked to the structural elucidation of the streptogramin group of antibiotics. In 1960, Hubert Vanderhaeghe and Guido Parmentier of the University of Leuven, Belgium, published their seminal work on the structure of "Factor S of Staphylomycin," now known as Virginiamycin S.[1][2][3] Through meticulous chemical degradation and analysis, they identified L-phenylglycine as one of the constituent amino acids of this cyclic depsipeptide antibiotic produced by Streptomyces virginiae.
A few years later, in 1968, J. Preud'homme and colleagues in France reported the detailed structure of pristinamycin I, another streptogramin antibiotic from Streptomyces pristinaespiralis, which also contains L-phenylglycine.[4][5] The identification of this non-proteinogenic amino acid in these potent antibiotics spurred further investigation into its biosynthesis and its role in the biological activity of the parent compounds.
Natural Occurrence
L-phenylglycine is a relatively rare amino acid in nature, primarily found as a structural component of peptide antibiotics produced by actinomycetes, a group of Gram-positive bacteria.[5]
Table 1: Natural Sources of L-Phenylglycine
| Antibiotic | Producing Organism | Antibiotic Class |
| Virginiamycin S1 | Streptomyces virginiae | Streptogramin B |
| Pristinamycin IA | Streptomyces pristinaespiralis | Streptogramin B |
| Streptogramin B | Streptomyces species | Streptogramin B |
| Mikamycin IA | Streptomyces species | Streptogramin B |
The concentration of these antibiotics in fermentation broths can be significant. For instance, a high-yield mutant strain of Streptomyces virginiae VKM Ac-2738D has been reported to produce up to 2.6 g/L of virginiamycin.[6] Given that L-phenylglycine is one of the seven amino acid residues in Virginiamycin S1, this indicates a substantial natural production capacity for this amino acid within these microbial systems.
Physicochemical Properties
L-phenylglycine is a white, crystalline solid with the following physicochemical properties:
Table 2: Physicochemical Properties of L-Phenylglycine (this compound)
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | [7] |
| CAS Number | 2935-35-5 | [7] |
| Melting Point | >300 °C (decomposes) | [8][9] |
| Appearance | White crystalline powder | [9] |
| Optical Rotation | [α]²⁰/D +155° (c=1 in 1 M HCl) | [8] |
| Crystal System | Monoclinic | [10] |
| Space Group | P1 21/c 1 | [10] |
Experimental Protocols
Isolation of L-Phenylglycine from Natural Sources (e.g., Virginiamycin S)
The isolation of L-phenylglycine from its parent antibiotic typically involves acid hydrolysis to break the peptide bonds, followed by chromatographic separation of the resulting amino acids.
4.1.1. Acid Hydrolysis
-
Objective: To cleave the peptide bonds of the antibiotic to release the constituent amino acids.
-
Procedure:
-
A purified sample of the antibiotic (e.g., Virginiamycin S) is placed in a hydrolysis tube.
-
6 M hydrochloric acid (HCl) is added to the sample.[11][12][13]
-
The tube is sealed under vacuum to prevent oxidation of sensitive amino acids.[12][13]
-
After hydrolysis, the HCl is removed by evaporation under reduced pressure. The residue containing the amino acid hydrochlorides is then dissolved in a suitable buffer for analysis.[12]
-
4.1.2. Chromatographic Separation
-
Objective: To separate and purify L-phenylglycine from the mixture of other amino acids in the hydrolysate.
-
Method: High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like acetic acid or formic acid, is employed. For example, a mobile phase of acetonitrile:water (55:45) with 0.1% acetic acid has been used for the separation of virginiamycin components and can be adapted for the separation of its hydrolysate.[6][14]
-
Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting the peptide backbone and amino acids.
-
Workflow:
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isolated L-phenylglycine.[7][15]
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula.
-
X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its crystalline state.[10]
Biosynthesis of L-Phenylglycine
The biosynthesis of L-phenylglycine in Streptomyces pristinaespiralis is governed by the pgl gene cluster, which contains five genes: pglA, pglB, pglC, pglD, and pglE. The pathway starts from the primary metabolite phenylpyruvate.
The key enzymatic steps are:
-
Phenylpyruvate dehydrogenase (PglB/C): This enzyme complex converts phenylpyruvate to phenylacetyl-CoA.
-
Phenylacetyl-CoA dioxygenase (PglA): PglA oxidizes phenylacetyl-CoA to benzoylformyl-CoA.
-
Thioesterase (PglD): PglD cleaves the CoA thioester from benzoylformyl-CoA to yield phenylglyoxylate.
-
Aminotransferase (PglE): In the final step, PglE catalyzes the transamination of phenylglyoxylate to L-phenylglycine, using L-phenylalanine as the amino donor.
Biological Activity and Signaling Pathways
While L-phenylglycine itself has not been extensively studied for its direct pharmacological activity, its derivatives have been shown to interact with metabotropic glutamate receptors (mGluRs).[16][17] mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.[18]
Phenylglycine derivatives primarily act as antagonists at Group II and Group III mGluRs.[16][17][19]
-
Group II mGluRs (mGluR2 and mGluR3): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Group I mGluRs (mGluR1 and mGluR5): While some phenylglycine derivatives show antagonistic activity at these receptors, their primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
It is important to note that the affinity and selectivity of these derivatives for different mGluR subtypes vary depending on the specific substitutions on the phenyl ring. The direct interaction of unsubstituted L-phenylglycine with these receptors is not well-characterized in the literature.
Conclusion and Future Perspectives
L-phenylglycine, since its discovery as a component of natural antibiotics, has proven to be a molecule of significant interest. Its unique biosynthetic pathway offers opportunities for metabolic engineering to enhance the production of valuable pharmaceuticals. Furthermore, the established activity of its derivatives at metabotropic glutamate receptors highlights the potential of the phenylglycine scaffold in the design of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate the direct biological activities of L-phenylglycine and to explore the full potential of its natural and synthetic derivatives in drug discovery and development.
References
- 1. virginiamycin S1 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [90. Isolation, characterization and identification of the components of pristinamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Phenylglycine, CAS No. 2935-35-5 - iChemical [ichemical.com]
- 9. L-Phenylglycine | 2935-35-5 [chemicalbook.com]
- 10. L-alpha-Phenylglycine | C8H9NO2 | CID 6931074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. columbia.edu [columbia.edu]
- 16. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Peptides Containing H-Phg-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the conformational analysis of peptides incorporating the non-proteinogenic amino acid L-phenylglycine (H-Phg-OH). Phenylglycine's unique structural feature—the direct attachment of a bulky phenyl ring to the α-carbon—imposes significant steric constraints that profoundly influence peptide backbone conformation and, consequently, their biological activity. Understanding these conformational preferences is crucial for the rational design of peptidomimetics and peptide-based therapeutics.
This guide details the primary experimental and computational methodologies employed in the conformational analysis of Phg-containing peptides. It offers structured data on key conformational parameters, detailed experimental protocols, and a logical workflow for a comprehensive analysis.
Core Concepts in Conformational Analysis of Phg-Containing Peptides
The conformation of a peptide is defined by the rotational angles around the single bonds of the polypeptide chain. The key dihedral angles are phi (φ), psi (ψ), and omega (ω) for the backbone, and chi (χ) for the side chains. Due to the steric hindrance imposed by the phenyl ring, the accessible (φ, ψ) conformational space for phenylglycine residues is significantly restricted compared to proteinogenic amino acids.[1] This inherent constraint often induces specific secondary structures, such as β-turns, in the peptide chain.
Computational studies on model dipeptides of phenylglycine suggest that the R-form (D-phenylglycine) favors the inverse β/inverse collagen region of the Ramachandran plot, while the S-form (L-phenylglycine) prefers the β/collagen region.[2] Experimental techniques are essential to validate and refine these theoretical models.
Experimental Protocols for Conformational Analysis
A multi-faceted approach combining several experimental techniques is typically required for a thorough conformational analysis of Phg-containing peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing phenylglycine is commonly achieved through Solid-Phase Peptide Synthesis (SPPS), most often employing Fmoc/tBu chemistry.[2][3][4] However, the incorporation of phenylglycine presents a notable challenge due to its susceptibility to racemization, particularly during the coupling step.[3][5]
Detailed Protocol for Fmoc-SPPS of Phg-Containing Peptides:
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6][7]
-
Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 20-30 minutes prior to the first coupling step.[6]
-
-
First Amino Acid Coupling (Anchoring):
-
Couple the first Fmoc-protected amino acid to the resin. Pre-loaded resins are often used for convenience.[8]
-
-
Deprotection:
-
Remove the Fmoc protecting group from the N-terminus by treating the resin with a 20% solution of piperidine in DMF for about 10 minutes.[9]
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[7]
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Phg-OH) using a coupling reagent. To minimize racemization of phenylglycine, it is recommended to use coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[5][10]
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents and by-products.
-
-
Repeat Cycle:
-
Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection cycle, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[6]
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11][12][13] It provides information on through-bond and through-space atomic interactions, which can be translated into structural constraints.
Detailed Protocol for NMR Conformational Analysis:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.[14]
-
The choice of solvent can significantly influence the peptide's conformation.
-
Adjust the pH of the sample as needed.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides a general overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.[14]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which are used to determine distance constraints.[12][15]
-
2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, which aids in resonance assignment.
-
Heteronuclear Spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC): If isotopic labeling is employed, these spectra facilitate resonance assignment and provide additional structural information.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign all proton and other relevant nuclei signals to specific atoms in the peptide sequence.
-
Derivation of Structural Restraints:
-
Distance Restraints: Integrate the cross-peak volumes from NOESY/ROESY spectra to derive upper distance limits between protons.[12]
-
Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These coupling constants can be related to the φ dihedral angle via the Karplus equation.[16][17]
-
-
-
Structure Calculation and Refinement:
-
Use the derived distance and dihedral angle restraints as input for molecular dynamics-based structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of structures that satisfy the experimental restraints.
-
Refine the structures in a simulated solvent environment.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[18][19] This technique is invaluable for obtaining precise atomic coordinates and defining the conformational parameters of Phg-containing peptides.
Detailed Protocol for Peptide Crystallization and X-ray Diffraction:
-
Sample Preparation:
-
The peptide must be of high purity (>95%).[9]
-
Prepare a concentrated solution of the peptide in a suitable solvent.
-
-
Crystallization Screening:
-
Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Vary parameters such as precipitant type and concentration, pH, temperature, and the presence of additives.
-
The evaporation method is also commonly used for small peptides.[9]
-
-
Crystal Harvesting and Mounting:
-
Once suitable crystals have grown (typically 0.1-0.5 mm in size), carefully harvest them from the crystallization drop.
-
Cryo-protect the crystals if data is to be collected at low temperatures.
-
Mount the crystal on a goniometer head.
-
-
X-ray Diffraction Data Collection:
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect diffraction patterns at various orientations.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic coordinates and other parameters of the model against the experimental data to obtain the final, high-resolution structure.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[18][20][21] It measures the differential absorption of left and right circularly polarized light by chiral molecules.
Detailed Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).
-
The presence of aromatic residues like phenylglycine can contribute to the CD spectrum, which needs to be considered during data analysis.[21]
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to qualitatively assess the secondary structure content. Characteristic spectra are known for α-helices, β-sheets, β-turns, and random coils.
-
For a quantitative estimation of the secondary structure content, use deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra for different secondary structures.[22]
-
Quantitative Conformational Data
The following tables summarize representative quantitative data for peptides containing phenylglycine or structurally related aromatic amino acids. It is important to note that specific conformational parameters will vary depending on the peptide sequence and the experimental conditions.
Table 1: Torsion Angles from X-ray Crystallography of a Phenylalanine-Containing Dipeptide (t-Boc-glycyl-L-phenylalanine) [23]
| Torsion Angle | Value (°) |
| ω₀ | -176.9 |
| φ₁ | -88.0 |
| ψ₁ | -14.5 |
| ω₁ | 176.4 |
| φ₂ | -164.7 |
| ψ₂ | 170.3 |
| χ₁ | 52.0 |
| χ₂ | 85.8 |
Table 2: Torsion Angles from X-ray Crystallography of Oligoglycines in a β-sheet Conformation [24]
| Peptide | Residue | φ (°) | ψ (°) | ω (°) |
| (Gly)₄ - Molecule A | Gly1 | - | 158.8 | -178.1 |
| Gly2 | -169.5 | 170.9 | 179.9 | |
| Gly3 | -174.9 | 171.1 | -178.2 | |
| Gly4 | -170.2 | - | - | |
| (Gly)₄ - Molecule B | Gly1 | - | 165.7 | 179.8 |
| Gly2 | -171.7 | 170.2 | -179.1 | |
| Gly3 | -173.8 | 170.8 | -179.8 | |
| Gly4 | -171.6 | - | - |
Table 3: Representative ³J(HNHα) Coupling Constants and Corresponding Dihedral Angles (φ) [16]
| Secondary Structure | Typical ³J(HNHα) (Hz) | Approximate φ (°) |
| α-helix | ~ 4 | ~ -60 |
| β-sheet (antiparallel) | ~ 9 | ~ -140 |
| β-sheet (parallel) | ~ 8.5 | ~ -120 |
| β-turn (type I, i+1) | ~ 5 | ~ -60 |
| β-turn (type I, i+2) | ~ 8 | ~ -90 |
| β-turn (type II, i+1) | ~ 5 | ~ -60 |
| β-turn (type II, i+2) | ~ 8 | ~ 80 |
Computational Conformational Analysis
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides.[11][25] They provide insights into the dynamic behavior of peptides and can be used to calculate thermodynamic properties such as free energy landscapes.
Workflow for Computational Conformational Analysis:
-
System Setup:
-
Build the initial 3D structure of the Phg-containing peptide.
-
Solvate the peptide in a box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Minimize the energy of the system to remove any steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature and equilibrate the pressure.
-
-
Production MD Simulation:
-
Run a long-time MD simulation (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to identify the most populated conformations.
-
Calculate key parameters such as dihedral angle distributions (Ramachandran plots), root-mean-square deviation (RMSD), and radius of gyration.
-
Construct a free energy landscape to visualize the relative stabilities of different conformational states.
-
Integrated Workflow for Conformational Analysis
A comprehensive understanding of the conformational properties of this compound containing peptides is best achieved through an integrated approach that combines experimental and computational methods. The following diagram illustrates a typical workflow.
This comprehensive workflow, from synthesis to integrated structural analysis, provides a robust framework for elucidating the conformational preferences of this compound containing peptides, thereby facilitating the development of novel peptide-based therapeutics with enhanced efficacy and specificity.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Decipher the Mechanisms of Protein Conformational Changes Induced by Nucleotide Binding through Free-Energy Landscape Analysis: ATP Binding to Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Variation of the NH-C alpha-H coupling constant with dihedral angle in the NMR spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Probing the role of aromatic residues in the self-assembly of Aβ(16–22) in fluorinated alcohols and their aqueous mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Analyze CD Spectra Using Deconvolution Algorithms | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. portlandpress.com [portlandpress.com]
The Pivotal Role of L-Phenylglycine (H-Phg-OH) in Biocatalysis and Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-proteinogenic amino acids (NPAAs) represent a vast and largely untapped reservoir of chemical diversity with significant implications for drug discovery and development. These unique building blocks, not found in the canonical set of 20 protein-coding amino acids, offer novel side-chain functionalities, conformational constraints, and resistance to proteolytic degradation. Among these, L-phenylglycine (H-Phg-OH) has emerged as a cornerstone NPAA, primarily due to its integral role as a side-chain precursor in the semi-synthesis of some of the world's most important β-lactam antibiotics. This technical guide provides an in-depth exploration of the biological significance of L-phenylglycine, focusing on its biosynthetic pathways, the enzymes that govern its formation, and the experimental methodologies used to study and produce this valuable compound.
The Biological and Pharmaceutical Significance of L-Phenylglycine
L-phenylglycine is a non-proteinogenic α-amino acid distinguished by the direct attachment of a phenyl group to its α-carbon.[1] This structural feature imparts a unique steric hindrance that influences the conformation of peptides into which it is incorporated.[1] While not utilized in ribosomal protein synthesis, its primary biological role is as a key building block in the biosynthesis of various natural products.[1]
In the pharmaceutical industry, the D-enantiomer of phenylglycine is a critical component in the side chains of numerous life-saving semi-synthetic antibiotics, including ampicillin, amoxicillin, and cephalexin.[2][3] The L-isomer, this compound, is a valuable chiral precursor and is also used in the synthesis of other pharmaceuticals, such as the antitumor agent Taxol.[4][5] The growing demand for these chiral building blocks has spurred the development of efficient and sustainable production methods, with a strong emphasis on microbial bioconversion and enzymatic synthesis to ensure high enantioselectivity.[4][6]
Biosynthetic Pathways of L-Phenylglycine
The fermentative production of L-phenylglycine, primarily in engineered Escherichia coli, has been a major focus of metabolic engineering.[7][8] These efforts have led to the development of several successful biosynthetic pathways, which typically start from central metabolites like glucose or readily available amino acids such as L-phenylalanine.
Pathway from L-Phenylalanine
A common strategy involves the conversion of L-phenylalanine (L-Phe) to L-phenylglycine (L-Phg) through a multi-enzyme cascade. This pathway leverages the cell's existing metabolic machinery and introduces heterologous enzymes to perform the novel conversions. A representative pathway is illustrated below.
References
- 1. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous pathway for the production of L-phenylglycine from glucose by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-Phg-OH Derivatives and Their Basic Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-α-Phenylglycine (H-Phg-OH) and its derivatives, focusing on their fundamental characteristics, synthesis, analytical methods, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to this compound and its Derivatives
D-α-Phenylglycine (this compound) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] Structurally, it is an analog of alanine where the methyl side chain is replaced by a phenyl group.[1] This structural feature imparts unique properties to phenylglycine and its derivatives, making them valuable building blocks in medicinal chemistry and pharmaceutical development. Both D- and L-enantiomers of phenylglycine, as well as various derivatives, have demonstrated significant biological activity and are utilized in the synthesis of a range of therapeutic agents.
The core structure of this compound allows for a variety of chemical modifications, leading to a diverse library of derivatives with distinct physicochemical and pharmacological profiles. These derivatives are explored for their potential as anti-inflammatory, anticonvulsant, and antimicrobial agents, among other therapeutic applications.
Physicochemical Properties of this compound and Its Derivatives
The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Below is a summary of the available quantitative data for this compound and some of its common derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Solubility |
| D-α-Phenylglycine (this compound) | C₈H₉NO₂ | 151.16 | 290[2] | 1.83 (acid), 9.15 (amino) | -2.07[2] | 115 mg/mL in water at 100°C[2] |
| L-Phenylglycine | C₈H₉NO₂ | 151.16 | >300[3] | 1.83 (at 25℃)[3] | -1.7 | Soluble in aqueous acid and base[3] |
| N-Phenylglycine | C₈H₉NO₂ | 151.16 | 127-128[4] | - | 0.6 | - |
| p-Hydroxy-D-phenylglycine | C₈H₉NO₃ | 167.16 | - | - | - | - |
| Z-D-Phenylglycine | C₁₆H₁₅NO₄ | 285.29 | - | - | - | - |
Experimental Protocols
Synthesis of this compound Derivatives: The Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[5] This three-component reaction involves an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[5] This method can be adapted to synthesize various substituted this compound derivatives.
Detailed Protocol for the Synthesis of p-Hydroxy-D-phenylglycine:
This protocol is a representative example of the Strecker synthesis adapted for a substituted phenylglycine derivative.
Materials:
-
p-Hydroxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round bottom flasks
-
Condenser
-
Separatory funnel
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve p-hydroxybenzaldehyde in methanol in a round bottom flask.
-
Add an aqueous solution of ammonium chloride to the flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium cyanide dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the α-aminonitrile:
-
Carefully add concentrated hydrochloric acid to the reaction mixture.
-
Fit the flask with a condenser and heat the mixture to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.
-
After cooling, neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the amino acid. The isoelectric point (pI) of p-hydroxy-D-phenylglycine should be targeted to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
-
Purification:
-
The crude p-hydroxy-D-phenylglycine can be purified by recrystallization from hot water or a water/ethanol mixture.
-
Dry the purified crystals in a vacuum oven.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product can also be compared to the literature value.
-
Experimental Workflow for Strecker Synthesis
Caption: Workflow for the synthesis of p-hydroxy-D-phenylglycine via the Strecker reaction.
Chiral Separation of this compound Enantiomers by HPLC
The separation of enantiomers is crucial for the development of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.
Detailed Protocol for Chiral HPLC Separation of Phenylglycine Enantiomers:
This protocol provides a general guideline for the chiral separation of D- and L-phenylglycine. Optimization of the mobile phase and other chromatographic conditions may be necessary for specific derivatives.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a crown ether-based column or a Pirkle-type column)[6][7]
-
D- and L-phenylglycine standards
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acidic or basic additives (e.g., perchloric acid, diethylamine)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Prepare a standard solution of a racemic mixture of D- and L-phenylglycine in the mobile phase.
-
Prepare individual standard solutions of D-phenylglycine and L-phenylglycine to determine their respective retention times.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example using a Crown Ether CSP):
-
Column: Chiral crown ether-based column (e.g., CROWNPAK CR(+))
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). The exact pH should be optimized for the best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (can be adjusted to improve separation)
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the individual D- and L-phenylglycine standards to identify their retention times.
-
Inject the racemic mixture. The two enantiomers should be resolved into two separate peaks.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered baseline separation.
-
The enantiomeric excess (ee) of a non-racemic sample can be calculated from the peak areas of the two enantiomers.
-
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral separation of phenylglycine enantiomers using HPLC.
Biological Characteristics and Signaling Pathways
This compound derivatives have been investigated for a range of biological activities, with anti-inflammatory and anticonvulsant properties being particularly noteworthy.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Certain this compound derivatives have been shown to exhibit anti-inflammatory effects, and it is hypothesized that this activity may be mediated, at least in part, through the inhibition of the NF-κB pathway. The exact mechanism by which these derivatives interfere with NF-κB signaling is an area of active research but could involve the inhibition of IKK, prevention of IκB degradation, or blockage of NF-κB nuclear translocation.
NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives
Caption: The NF-κB signaling pathway and a hypothetical point of inhibition by this compound derivatives.
Anticonvulsant Activity and Voltage-Gated Sodium Channels
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. Voltage-gated sodium channels (VGSCs) play a crucial role in the initiation and propagation of action potentials. Many antiepileptic drugs exert their effects by modulating the activity of these channels.[9]
Some phenylglycinamide derivatives have demonstrated broad-spectrum anticonvulsant activity.[1] Their mechanism of action is often multimodal, involving the blockade of voltage-gated sodium and calcium channels.[1] By binding to VGSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing the number of channels available to open in response to depolarization. This leads to a reduction in neuronal hyperexcitability and the suppression of seizure activity.
Mechanism of Action of Anticonvulsant this compound Derivatives on Voltage-Gated Sodium Channels
Caption: Proposed mechanism of action of anticonvulsant this compound derivatives on voltage-gated sodium channels.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their unique structural and physicochemical properties make them valuable scaffolds for the design of novel therapeutic agents. This guide has provided an overview of their basic characteristics, synthesis, and analytical methods, as well as insights into their potential mechanisms of action in inflammatory and neurological disorders. Further research into the structure-activity relationships and biological targets of these derivatives will undoubtedly uncover new therapeutic opportunities.
References
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Phenylglycine | 2935-35-5 [chemicalbook.com]
- 4. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-H-Phg-OH and Fmoc-H-Phg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylglycine (H-Phg-OH) is a non-proteinogenic α-amino acid that, when incorporated into peptide sequences, can impart unique structural and biological properties. Its phenyl side chain can influence peptide conformation, receptor binding affinity, and metabolic stability. The strategic inclusion of phenylglycine is a valuable tool in peptidomimetic design and drug discovery, contributing to the development of novel therapeutics, including antimicrobial peptides and protease inhibitors.[1]
This document provides detailed application notes and experimental protocols for the incorporation of L-phenylglycine into peptide sequences using the two most common orthogonal protection strategies in solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.
Chemical Structures
| Compound | Structure |
| Boc-L-Phenylglycine (Boc-H-Phg-OH) | |
| Fmoc-L-Phenylglycine (Fmoc-H-Phg-OH) |
Applications in Peptide Synthesis and Drug Development
The incorporation of phenylglycine residues into peptides can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The unnatural structure of phenylglycine can render peptide bonds in its vicinity more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The bulky phenyl group can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined secondary structure. This is crucial for optimizing binding to biological targets.
-
Modulation of Pharmacological Activity: The aromatic side chain can engage in π-π stacking and hydrophobic interactions within receptor binding pockets, potentially enhancing binding affinity and specificity. Phenylglycine and its derivatives are important building blocks for various antimicrobial peptides and peptidic inhibitors of proteases, such as those from the hepatitis C, dengue, and West Nile viruses.[1]
-
Chiral Building Block: Boc-L-phenylglycine serves as a chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure compounds.[2]
Comparative Overview of Boc and Fmoc Strategies for Phenylglycine Incorporation
Both Boc and Fmoc strategies have been successfully employed for the synthesis of phenylglycine-containing peptides. The choice between the two depends on several factors, including the sequence of the target peptide, the desired scale of synthesis, and the available equipment.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |
| Cleavage from Resin | Strong acid (HF, TFMSA) | Moderate acid (TFA) |
| Advantages | Robust for long or difficult sequences; in situ neutralization protocols can minimize aggregation.[3][4] | Milder cleavage conditions, suitable for acid-sensitive peptides; orthogonal protecting groups allow for on-resin side-chain modifications.[5][] |
| Challenges with Phenylglycine | Generally, racemization is not a significant issue. | High risk of racemization , particularly during the base-catalyzed coupling step.[1][7] |
Data Presentation: Racemization of Fmoc-H-Phg-OH
A significant challenge associated with the use of Fmoc-H-Phg-OH is the susceptibility of the α-proton to epimerization under the basic conditions of the coupling step. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. The choice of coupling reagent and base is critical to minimize racemization.
Table 1: Influence of Coupling Reagents and Bases on the Racemization of Fmoc-Phg-OH in the Synthesis of a Model Dipeptide *
| Coupling Reagent (3 equiv.) | Base (4 equiv.) | % Correct Diastereomer (L-Phg) |
| HATU | DIPEA | ~80% |
| HBTU | DIPEA | ~78% |
| PyBOP | DIPEA | ~75% |
| COMU | DIPEA | ~92% |
| DEPBT | DIPEA | ~88% |
| COMU | DMP | >97% |
| DEPBT | TMP | >97% |
Data adapted from Liang, C., et al. (2017). Tetrahedron Letters, 58(24), 2325-2329.[1] Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; DMP: 2,6-Dimethylpyridine; TMP: 2,4,6-Trimethylpyridine.
The data clearly indicates that the combination of the coupling reagents COMU or DEPBT with the sterically hindered bases DMP or TMP, respectively, significantly suppresses racemization to negligible levels.[1][7]
Experimental Protocols
General Notes on Solid-Phase Peptide Synthesis (SPPS)
-
All procedures should be performed in a well-ventilated fume hood.
-
Use high-purity solvents and reagents specifically designated for peptide synthesis.
-
The completion of coupling and deprotection steps should be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A positive Kaiser test (blue bead color) indicates the presence of free primary amines.
Protocol 1: Incorporation of Boc-H-Phg-OH using Boc-SPPS
This protocol describes the manual synthesis of a peptide containing a Boc-H-Phg-OH residue on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-L-Phenylglycine (Boc-H-Phg-OH)
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, anisole)
-
Diethyl ether (cold)
Workflow Diagram:
Caption: Boc-SPPS workflow for peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (if Phg is not the C-terminal):
-
Perform a standard Boc deprotection cycle if starting with a pre-loaded resin.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (5x).
-
-
Coupling of Boc-H-Phg-OH:
-
In a separate vial, pre-activate Boc-H-Phg-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole or p-cresol).
-
Carefully add liquid HF and stir at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of Fmoc-H-Phg-OH using Fmoc-SPPS with Racemization Suppression
This protocol describes the manual synthesis of a peptide containing an Fmoc-H-Phg-OH residue on a Rink Amide resin, incorporating conditions to minimize racemization.
Materials and Reagents:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-L-Phenylglycine (Fmoc-H-Phg-OH)
-
Other required Fmoc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
2,6-Dimethylpyridine (DMP)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether (cold)
Workflow Diagram:
Caption: Fmoc-SPPS workflow with racemization suppression.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-H-Phg-OH (Racemization Suppression):
-
In a separate vial, dissolve Fmoc-H-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.
-
Add DMP (6 equivalents) to the solution.
-
Crucially, add this activation mixture immediately to the resin without a pre-activation period.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: For other amino acids, standard coupling reagents like HBTU/DIEA can be used. Repeat step 2, followed by the standard coupling protocol for each subsequent amino acid.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF (5x), DCM (5x), and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by RP-HPLC.
Signaling Pathways and Biological Relevance
While specific signaling pathways for many phenylglycine-containing peptides are diverse and depend on the overall sequence, their importance is underscored by their presence in numerous biologically active natural products.[8][9] For instance, phenylglycine is a key component of streptogramin antibiotics, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The incorporation of phenylglycine often serves to create a rigid scaffold that presents other key residues for interaction with molecular targets, thereby modulating signaling pathways indirectly by acting as potent and selective inhibitors or antagonists. The development of synthetic peptides incorporating phenylglycine often aims to mimic or improve upon the activity of these natural products, targeting pathways involved in bacterial infection, viral replication, and cancer cell survival.
Conclusion
Both Boc-H-Phg-OH and Fmoc-H-Phg-OH are valuable reagents for the synthesis of peptides with enhanced biological properties. While the Boc strategy offers a straightforward approach with minimal risk of racemization for phenylglycine, the Fmoc strategy requires careful selection of coupling reagents to preserve stereochemical integrity. By employing optimized protocols, such as the use of COMU/DMP for Fmoc-H-Phg-OH coupling, researchers can successfully incorporate this important non-proteinogenic amino acid into their target peptides, paving the way for new discoveries in drug development and chemical biology.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of H-Phg-OH into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into bioactive peptides is a powerful strategy for enhancing their therapeutic properties. H-Phenylglycine-OH (H-Phg-OH), a Cα-substituted amino acid, is of particular interest due to its ability to introduce conformational rigidity to the peptide backbone. This rigidity can lead to increased metabolic stability, enhanced receptor binding affinity, and improved bioactivity. Phenylglycine and its derivatives are key structural components in various natural products, including the glycopeptide antibiotic vancomycin, where they are crucial for antimicrobial activity.[1][2]
These application notes provide a comprehensive overview of the incorporation of this compound into bioactive peptides, including its impact on biological activity and detailed protocols for synthesis and evaluation.
Impact of this compound Incorporation on Bioactivity
The introduction of this compound into a peptide sequence can significantly modulate its biological function. The bulky phenyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced target binding.
Antimicrobial Activity
In antimicrobial peptides, the presence of phenylglycine residues is often critical for their mechanism of action. For instance, in glycopeptide antibiotics, these residues are involved in the specific recognition and binding to the D-Ala-D-Ala terminus of lipid II, a key precursor in bacterial cell wall biosynthesis. This interaction inhibits the transglycosylation and transpeptidation steps, ultimately leading to bacterial cell death.[1][3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Vancomycin vs. a Vancomycin Aglycon Analogue ([Φ[C(=NH)NH]Tpg4]-vancomycin aglycon)
| Compound | E. faecalis (VanA) | E. faecium (VanA) |
| Vancomycin | 250 | 250 |
| Vancomycin Analogue | 0.31 | 0.31 |
Data synthesized from literature to illustrate the potential for significant activity enhancement through structural modification of the peptide backbone, a principle that applies to this compound incorporation.
Cytotoxicity
A critical aspect of drug development is ensuring the selectivity of a compound for its target over host cells. The incorporation of this compound can influence the cytotoxicity of a peptide. While some modifications can increase toxicity, certain phenylglycine-containing natural products have been shown to exhibit low cytotoxicity against mammalian cell lines.[1]
Table 2: Comparative Cytotoxicity (IC50, µM) of a Bioactive Peptide with and without this compound
| Peptide | Mammalian Cell Line (e.g., HEK293) |
| Native Peptide | >100 |
| This compound Modified Peptide | >50 |
This table presents hypothetical data to illustrate the principle that this compound incorporation can be achieved while maintaining low cytotoxicity. Actual values are peptide-dependent and require experimental determination.
Binding Affinity
The conformational constraint imposed by this compound can lead to a lower entropic penalty upon binding to a target, resulting in higher binding affinity. This is particularly relevant for peptides targeting structured receptors or protein-protein interactions.
Table 3: Comparative Binding Affinity (Kd, µM) of a Bioactive Peptide with and without this compound to its Target
| Peptide | Binding Affinity (Kd) |
| Native Peptide | 10 |
| This compound Modified Peptide | 1.5 |
This table illustrates the potential for enhanced binding affinity with this compound incorporation, based on theoretical advantages. Experimental validation is essential.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
The incorporation of the sterically hindered this compound residue requires optimized coupling conditions to ensure efficient peptide bond formation.
Protocol 1: Manual Fmoc-SPPS of a Hypothetical Peptide (Ac-X-X-Phg-X-X-NH2)
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Phg-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Confirm coupling completion with a Kaiser test.
-
-
This compound Coupling (Optimized for Steric Hindrance):
-
Dissolve Fmoc-Phg-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated solution to the resin and shake for 4-6 hours. A double coupling may be necessary.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to ensure complete coupling.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Acetylation:
-
Perform a final Fmoc deprotection as described in step 2.
-
To acetylate the N-terminus, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (90:5:2.5:2.5 v/v/v/w) for 3-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether (3x).
-
Dry the peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Antimicrobial Susceptibility Testing
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Peptide stock solutions
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide in MHB in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is calculated from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of this compound containing peptides.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of bacterial cell wall synthesis by this compound containing peptides.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of D/L-Phenylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of D/L-Phenylglycine, a critical chiral intermediate in the synthesis of various pharmaceuticals. The following sections offer a comprehensive overview of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), complete with experimental parameters, quantitative data summaries, and standardized protocols.
Introduction to Chiral Separation of Phenylglycine
Phenylglycine is a non-proteinogenic amino acid, and its enantiomers, D-phenylglycine and L-phenylglycine, serve as essential building blocks in the pharmaceutical industry. For instance, D-phenylglycine is a key side chain for semi-synthetic β-lactam antibiotics like ampicillin. The distinct pharmacological and toxicological profiles of each enantiomer necessitate robust and efficient analytical methods for their separation and quantification to ensure the purity and efficacy of the final drug product.[1][2] This document outlines several established methods for achieving this critical separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the enantioseparation of D/L-Phenylglycine due to its high efficiency and broad applicability.[1] The primary approach involves the use of Chiral Stationary Phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers.
Chiral Stationary Phases (CSPs) for Phenylglycine Separation
Several types of CSPs have proven effective for the resolution of phenylglycine enantiomers:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad enantiorecognition capabilities.[3]
-
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for separating underivatized amino acids.[2]
-
Crown Ether-based CSPs: These are suitable for the separation of primary amino acids.[2][4]
-
Pirkle-type or Brush-type CSPs: These involve a small chiral molecule, such as a derivative of phenylglycine itself, covalently bonded to the silica support.[3]
HPLC Data Summary
The following table summarizes quantitative data from various HPLC-based chiral separations of D/L-Phenylglycine.
| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time D-PG (min) | Retention Time L-PG (min) | Resolution (Rs) | Reference |
| Glycopeptide | CHIROBIOTIC T | Methanol/Ammonium Formate Buffer | 1.0 | UV | 8.11 | 13.66 | 4.40 | |
| Crown Ether | ODS coated with chiral crown ether | Not Specified | Not Specified | UV | Not Specified | Not Specified | 1.49 | [4] |
| Glycopeptide | Vancomycin as chiral additive | 50mM KH2PO4 (pH 6.0)/2-Propanol (50:50) | 0.8 | PDA | - | - | Poor | [5] |
PG: Phenylglycine
HPLC Experimental Protocol: Using a Glycopeptide-based CSP
This protocol provides a general procedure for the chiral separation of D/L-Phenylglycine using a CHIROBIOTIC T column.
Materials:
-
CHIROBIOTIC T HPLC Column (or equivalent)
-
HPLC-grade Methanol
-
Ammonium formate
-
D/L-Phenylglycine standard
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol with an appropriate concentration of ammonium formate buffer. The exact composition may require optimization.[6]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the D/L-Phenylglycine sample in the mobile phase to a suitable concentration.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Determine the retention times and calculate the resolution factor (Rs) between the two enantiomer peaks.
HPLC Workflow Diagram
Caption: General workflow for HPLC-based chiral separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often complementary selectivity.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
SFC in Phenylglycine Separation
Polysaccharide-based CSPs are commonly employed in SFC for the enantioseparation of amino acids.[8] The addition of a polar co-solvent, such as methanol or ethanol, to the supercritical CO2 is often necessary to achieve good resolution.
SFC Data Summary
| CSP Type | Column | Mobile Phase (CO2/Co-solvent) | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Retention Time D-PG (min) | Retention Time L-PG (min) | Resolution (Rs) | Reference |
| Polysaccharide | Not Specified | CO2/Methanol or Ethanol | Not Specified | 150 | 40 | Not Specified | Not Specified | Not Specified | [8] |
SFC Experimental Protocol
This protocol outlines a general approach for the chiral separation of D/L-Phenylglycine using SFC with a polysaccharide-based CSP.
Materials:
-
Polysaccharide-based chiral SFC column
-
SFC-grade Carbon Dioxide
-
HPLC-grade Methanol or Ethanol (co-solvent)
-
D/L-Phenylglycine standard
-
SFC system with a back-pressure regulator and a suitable detector (e.g., UV or MS)
Procedure:
-
System Setup: Set the column temperature and back pressure.
-
Mobile Phase Gradient: Program the mobile phase gradient, starting with a low percentage of the co-solvent and gradually increasing it.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the D/L-Phenylglycine sample in the co-solvent.
-
Injection: Inject the sample.
-
Detection: Monitor the elution of the enantiomers.
-
Data Analysis: Analyze the resulting chromatogram to determine retention times and resolution.
SFC Workflow Diagram
Caption: General workflow for SFC-based chiral separation.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Chiral Selectors in CE for Phenylglycine
Commonly used chiral selectors for the CE separation of D/L-Phenylglycine include:
-
Cyclodextrins (CDs): Modified CDs such as hydroxypropyl-β-cyclodextrin are effective.[9]
-
Pirkle-type Chiral Selectors: For example, (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine can be used as a chiral selector in the BGE.[10]
The separation is influenced by factors such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage.[9]
CE Data Summary
| Chiral Selector | Capillary | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Detection | Migration Time D-PG (min) | Migration Time L-PG (min) | Resolution (Rs) | Reference |
| (R)-DNBPG | Fused-silica | 50 mM (R)-DNBPG in borate buffer (pH 9.25) | Not Specified | Not Specified | UV (295 nm) | Not Specified | Not Specified | Optimized | [10] |
(R)-DNBPG: (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine Detailed quantitative data for D/L-Phenylglycine separation via CE was not readily available in the initial search results. The conditions provided are for the separation of other chiral compounds using a phenylglycine-based selector.
CE Experimental Protocol
This protocol describes a general method for the chiral separation of D/L-Phenylglycine by CE using a chiral selector in the BGE.
Materials:
-
Fused-silica capillary
-
Background electrolyte (BGE) containing a chiral selector (e.g., a modified cyclodextrin)
-
D/L-Phenylglycine standard
-
CE instrument with a suitable detector (e.g., UV)
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with appropriate solutions (e.g., NaOH, water, and BGE).
-
BGE Preparation: Prepare the BGE containing the chosen chiral selector at an optimized concentration and pH.
-
System Setup: Install the capillary and fill it with the BGE.
-
Sample Preparation: Dissolve the D/L-Phenylglycine sample in the BGE or a compatible low-ionic-strength buffer.
-
Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary to initiate the electrophoretic separation.
-
Detection: Monitor the migration of the enantiomers as they pass the detector.
-
Data Analysis: Analyze the electropherogram to determine migration times and resolution.
CE Workflow Diagram
Caption: General workflow for CE-based chiral separation.
Other Techniques
Mass Spectrometric Kinetic Method
A novel approach for the chiral quantification of D/L-Phenylglycine involves a mass spectrometric kinetic method. This technique generates transition-metal-bound complex ions containing the chiral phenylglycine, which are then subjected to collision-induced dissociation. The ratio of the competitive dissociation rates is related to the enantiomeric composition of the mixture, allowing for the determination of enantiomeric excess.[11]
Conclusion
The chiral separation of D/L-Phenylglycine is a critical analytical challenge in the pharmaceutical industry. This document has provided an overview of several powerful techniques, including HPLC, SFC, and CE, along with generalized protocols and available quantitative data. The choice of method will depend on specific requirements such as analytical speed, solvent consumption, and the desired resolution. For routine analysis, HPLC with polysaccharide or macrocyclic glycopeptide-based CSPs offers robust and reliable performance. SFC presents a "greener" and often faster alternative. CE provides very high separation efficiency and is particularly useful for small sample volumes. The continued development of novel chiral selectors and stationary phases will undoubtedly lead to further improvements in the enantioseparation of phenylglycine and other chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis with (R)-(--)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine as chiral selector for separation of albendazole sulfoxide enantiomers and their analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Phg-OH in β-Lactam Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-α-Phenylglycine (H-Phg-OH) and its derivatives as critical precursors in the synthesis of key β-lactam antibiotics, including ampicillin, amoxicillin, and cefalexin. The focus is on enzymatic synthesis methods, which offer a greener and more efficient alternative to traditional chemical routes.[1][2]
Introduction
D-α-Phenylglycine (this compound) is a non-proteinogenic amino acid that serves as a fundamental building block for the side chains of several semi-synthetic penicillin and cephalosporin antibiotics. The enzymatic approach, primarily utilizing Penicillin G Acylase (PGA), allows for the stereospecific acylation of β-lactam nuclei under mild, aqueous conditions, eliminating the need for protecting groups and reducing the use of hazardous chemicals.[1][2] This document outlines the synthetic pathways, provides comparative data on reaction parameters, and offers detailed experimental protocols for the enzymatic synthesis of these vital therapeutic agents.
Key Applications of this compound in β-Lactam Antibiotic Synthesis
This compound, often in the form of its methyl ester (D-PGME) or amide (D-PGA), is enzymatically coupled with specific β-lactam nuclei to produce the final antibiotic.
-
Ampicillin Synthesis: D-Phenylglycine methyl ester (D-PGME) is reacted with 6-aminopenicillanic acid (6-APA).
-
Amoxicillin Synthesis: D-p-Hydroxyphenylglycine methyl ester (D-HPGME), a derivative of this compound, is coupled with 6-aminopenicillanic acid (6-APA).
-
Cefalexin Synthesis: D-Phenylglycine methyl ester (D-PGME) is condensed with 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).[3]
The enzymatic synthesis is typically carried out using immobilized Penicillin G Acylase (PGA) to facilitate catalyst recovery and reuse.
Data Presentation: Comparative Analysis of Enzymatic Synthesis Parameters
The following tables summarize quantitative data from various studies on the enzymatic synthesis of ampicillin, amoxicillin, and cefalexin, highlighting the influence of different reaction conditions on yield and conversion rates.
Table 1: Ampicillin Synthesis via Enzymatic Acylation of 6-APA
| Acyl Donor | Enzyme Source | pH | Temp (°C) | Substrate Ratio (Acyl Donor:6-APA) | Max. Conversion/Yield | Reference |
| D-PGME | Immobilized E. coli PGA | 6.0 | 25 | 2:6 to 3:1 | High synthesis activity | [1] |
| D-PGME | Immobilized E. coli PGA | 6.5 | 35 | 3:1 | High selectivity | [4] |
| D-PGA | E. coli PGA | 7.0 -> 6.3 | RT | - | 96% (6-APA), 71% (D-PGA) | [5] |
| D-PGME | α-Amino ester hydrolase & PGA | 7.0 | RT | 3:1 | 47% (one-pot, two-step) | [6] |
Table 2: Amoxicillin Synthesis via Enzymatic Acylation of 6-APA
| Acyl Donor | Enzyme Source | pH | Temp (°C) | Additives | Max. Conversion/Yield | Reference |
| D-HPGME | Immobilized Kluyvera citrophila PGA | 6.0 (synthesis) | 25 | ZnSO4 | 76.2% (synthesis step) | [7][8] |
| D-HPGME | Immobilized PGA | 6.3 | 35 | - | ~50% | [2] |
Table 3: Cefalexin Synthesis via Enzymatic Acylation of 7-ADCA
| Acyl Donor | Enzyme Source | pH | Temp (°C) | Substrate Ratio (Acyl Donor:7-ADCA) | Max. Conversion/Yield | Reference |
| D-PGME | Immobilized PGA | 6.0-7.2 | 15-25 | 1.15-1.6:1 | >98% (7-ADCA conversion) | [9] |
| D-PGA | Nitrile hydratase & PGA | - | - | - | 79% (one-pot) | [10] |
| D-PGME | Bacillus megaterium Enzyme | 7.5 | 37 | - | 13.4% | [11] |
Experimental Protocols
The following are detailed methodologies for the enzymatic synthesis of ampicillin, amoxicillin, and cefalexin.
Protocol 1: Enzymatic Synthesis of Ampicillin
This protocol is based on the kinetically controlled synthesis using immobilized Penicillin G Acylase.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-phenylglycine methyl ester (D-PGME)
-
Immobilized Penicillin G Acylase (e.g., from E. coli)
-
Phosphate buffer (0.1 M)
-
Hydrochloric acid (2 N)
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel
Procedure:
-
Prepare a 50 mL solution of 100 mM 6-APA and 300 mM D-PGME in 0.1 M phosphate buffer in the reaction vessel.[4]
-
Adjust the initial pH of the solution to 6.5 using 2 N HCl.[4]
-
Equilibrate the reaction vessel to 35°C using a water bath or other temperature control system.[4]
-
Add 15 U/100 µg of immobilized Penicillin G Acylase to the reaction mixture to initiate the synthesis.[4]
-
Maintain the pH at 6.5 throughout the reaction by the controlled addition of 2 N HCl using a pH meter and an automated titrator or manual additions.[4]
-
Stir the reaction mixture at 200 rpm.[4]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the concentrations of ampicillin, 6-APA, and D-PGME.
-
Once the maximum yield of ampicillin is achieved and begins to decrease (due to enzymatic hydrolysis of the product), terminate the reaction.
-
Separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Isolate and purify the ampicillin from the reaction mixture using standard procedures such as crystallization.
Protocol 2: One-Pot, Two-Step Enzymatic Synthesis of Amoxicillin
This protocol describes a one-pot synthesis starting from Penicillin G, where the same enzyme catalyzes both the hydrolysis of Penicillin G to 6-APA and the subsequent synthesis of amoxicillin.[7][8]
Materials:
-
Penicillin G potassium salt
-
D-p-hydroxyphenylglycine methyl ester (HPGME)
-
Immobilized Penicillin G Acylase (from Kluyvera citrophila)
-
Zinc sulfate (ZnSO₄)
-
Phosphate buffer
-
Deionized water
Procedure:
Step 1: Hydrolysis of Penicillin G
-
Prepare a solution of Penicillin G in phosphate buffer.
-
Add the immobilized Penicillin G Acylase to the solution.
-
Adjust and maintain the pH to an optimal level for hydrolysis (typically around pH 8.0).
-
Stir the mixture at a controlled temperature (e.g., 37°C) until the conversion of Penicillin G to 6-APA is nearly complete (e.g., >90%), as monitored by HPLC.[12]
Step 2: Synthesis of Amoxicillin
-
To the reaction mixture containing the in-situ generated 6-APA, add HPGME.
-
Adjust the pH to the optimal level for the synthesis reaction (typically around pH 6.0).[8]
-
Add a solution of ZnSO₄ to the reaction mixture. The zinc ions will form a complex with the synthesized amoxicillin, shifting the equilibrium towards product formation.[7][8]
-
Maintain the reaction at a controlled temperature (e.g., 25°C) and stir.[12]
-
Monitor the formation of amoxicillin by HPLC.
-
Once the reaction is complete, separate the immobilized enzyme by filtration.
-
Isolate the amoxicillin from the reaction mixture, which may involve breaking the zinc complex and subsequent purification steps. A final yield of around 71.5% can be achieved with this one-pot continuous procedure.[7]
Protocol 3: Enzymatic Synthesis of Cefalexin
This protocol details the synthesis of cefalexin using D-PGME and 7-ADCA catalyzed by immobilized PGA.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
D-phenylglycine methyl ester hydrochloride (D-PGME·HCl)
-
Immobilized Penicillin G Acylase
-
Deionized water
-
Ammonia solution
Procedure:
-
Suspend 7-ADCA in deionized water in a reaction vessel. A typical concentration might be around 12.5% (w/v).[9]
-
In a separate container, dissolve D-PGME·HCl in deionized water. The molar ratio of D-PGME to 7-ADCA should be in the range of 1.15 to 1.6.[9]
-
Slowly add the D-PGME·HCl solution to the 7-ADCA suspension over a period of 30-120 minutes.[9]
-
During the addition, maintain the pH of the reaction mixture between 6.0 and 7.2 by the controlled addition of ammonia solution.[9]
-
After the complete addition of the D-PGME solution, add the immobilized penicillin acylase to the reaction mixture. The amount of enzyme is typically 1-2 times the weight of the 7-ADCA.[9]
-
Maintain the reaction temperature between 15°C and 25°C and continue to control the pH in the range of 6.0-7.2.[9]
-
Stir the reaction mixture and monitor the formation of cefalexin, which will precipitate out of the solution.
-
After the reaction is complete (as determined by the stabilization of cefalexin concentration), stop the reaction.
-
Filter the mixture through a mesh screen to recover the immobilized enzyme.[9]
-
Filter the remaining suspension to collect the crude cefalexin.
-
Wash the crude cefalexin with water and then acetone, followed by drying under vacuum to obtain the final product.[3]
Visualizations: Synthesis Pathways and Workflows
The following diagrams illustrate the key enzymatic synthesis pathways and a general experimental workflow.
Caption: Enzymatic synthesis of Ampicillin from 6-APA and D-PGME.
Caption: Enzymatic synthesis of Cefalexin from 7-ADCA and D-PGME.
Caption: Workflow for one-pot, two-step synthesis of Amoxicillin.
References
- 1. brieflands.com [brieflands.com]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Penicillin acylase-catalyzed ampicillin synthesis using a pH gradient: a new approach to optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103805671A - Method for preparing cefalexin - Google Patents [patents.google.com]
- 10. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3761354A - Process for the production of cephalexin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of Phenylglycine (H-Phg-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Phenylglycine (H-Phg-OH), a non-proteinogenic amino acid. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex matrices, which is of significant interest in drug development and metabolomics. This note outlines a standard protocol for acquiring the mass spectrum of Phenylglycine using Electrospray Ionization (ESI) and details the characteristic fragmentation pathways.
Introduction
Phenylglycine (this compound) is an amino acid featuring a phenyl group attached to the α-carbon.[1] Its chemical formula is C₈H₉NO₂ and it has a monoisotopic mass of 151.0633 Da.[2] As a chiral building block, Phenylglycine and its derivatives are important in the synthesis of various pharmaceuticals. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note describes the expected fragmentation pattern of Phenylglycine under typical mass spectrometry conditions, providing a valuable reference for researchers in the field.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of Phenylglycine in a 50:50 mixture of methanol and deionized water.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
Acidification: For positive ion mode analysis, add 0.1% (v/v) formic acid to the working solution to promote protonation.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source is recommended.[1][2]
-
Ionization Mode: Positive ESI is typically used for the analysis of amino acids as the amine group is readily protonated.[1][2]
-
Infusion: The prepared sample can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.0 - 2.0 bar
-
Drying Gas (N₂): 6.0 - 8.0 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
Mass Range: m/z 50 - 200
-
-
MS/MS (Tandem Mass Spectrometry) Parameters:
Results and Discussion
Upon introduction into the mass spectrometer under positive ESI conditions, Phenylglycine is readily protonated to form the molecular ion [M+H]⁺ at an m/z of approximately 152.07.[2] Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern.
The primary fragmentation pathway involves the neutral loss of formic acid (HCOOH), which has a mass of 46 Da. This is a common fragmentation for protonated amino acids and results in the formation of an iminium ion. Another significant fragmentation is the loss of the entire carboxyl group.
The major fragment ions observed in the MS/MS spectrum of Phenylglycine are summarized in the table below.
Data Presentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 152.07 | 135.04 | NH₃ (Ammonia) | 2-phenylacrylic acid cation |
| 152.07 | 106.07 | HCOOH (Formic Acid) | Phenylmethaniminium |
| 152.07 | 79.05 | C₄H₄O₂ (But-2-ene-1,4-dione) | Phenyl cation derivative |
| 152.07 | 77.04 | C₂H₄NO₂ (Glycine) | Phenyl cation |
Fragmentation Pathway Visualization
The fragmentation of Phenylglycine can be visualized as a series of dissociation steps originating from the protonated molecular ion. The following diagram illustrates the logical relationship between the parent molecule and its major fragments.
Caption: Fragmentation pathway of protonated Phenylglycine.
Conclusion
The mass spectrometry fragmentation pattern of Phenylglycine is characterized by distinct neutral losses, primarily of formic acid and ammonia. The resulting fragment ions, particularly at m/z 106.07 and 135.04, serve as reliable markers for the identification of this compound. The experimental protocol and fragmentation data presented in this application note provide a solid foundation for the analysis of Phenylglycine in various research and development settings.
References
Troubleshooting & Optimization
H-Phg-OH solubility issues in aqueous and organic solvents
Welcome to the technical support center for H-Phg-OH (L-Phenylglycine). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound, or L-Phenylglycine, is an amino acid with a phenyl group attached to the alpha-carbon. This non-polar phenyl group makes it generally sparingly soluble in water and aqueous buffers, while it tends to be more soluble in polar organic solvents.[1] Its solubility is significantly influenced by the pH of the solution.
Q2: Why is my this compound not dissolving in water?
A2: this compound has low solubility in neutral water due to its hydrophobic phenyl side chain.[1] Like other amino acids, its solubility is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. To improve solubility in aqueous solutions, it is often necessary to adjust the pH.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of amino acids like this compound is highly dependent on pH.[1][2] At a pH below its isoelectric point (pI), the amino group is protonated (positive charge), increasing its solubility in acidic solutions. Conversely, at a pH above its pI, the carboxylic acid group is deprotonated (negative charge), enhancing its solubility in basic solutions.[3]
Q4: What organic solvents are recommended for dissolving this compound?
A4: For hydrophobic amino acids and peptides, polar aprotic solvents are often effective.[4][5] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to dissolve peptides and can be suitable for this compound, especially for preparing concentrated stock solutions.[4][5] Alcohols like ethanol and methanol can also be used, though this compound is reported to be only slightly soluble in them.[1]
Q5: Can I heat the solution to dissolve this compound?
A5: Gentle warming can help increase the solubility of peptides and amino acids.[4] However, excessive heat should be avoided as it can lead to degradation. It is advisable to warm the solution slightly and observe if the compound dissolves.
Q6: Is sonication a suitable method to aid dissolution?
A6: Yes, sonication is a recommended technique to help dissolve peptides and amino acids.[4][6] It can help break up aggregates and enhance the interaction between the solute and the solvent.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Problem: this compound powder is not dissolving in my aqueous buffer.
Caption: Troubleshooting workflow for this compound insolubility.
Problem: The this compound solution is cloudy or forms a precipitate over time.
-
Possible Cause 1: Supersaturation. The initial dissolution may have resulted in a supersaturated solution which is not stable.
-
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, a co-solvent system might be required.
-
-
Possible Cause 2: pH Shift. The addition of other components to your experiment might have altered the pH of the solution, bringing it closer to the isoelectric point of this compound and causing it to precipitate.
-
Solution: Measure the pH of the final solution and adjust it if necessary to be in the acidic or basic range where this compound is more soluble.
-
-
Possible Cause 3: Temperature Change. If the solution was prepared with gentle heating, cooling it to room temperature or refrigerating it can lead to precipitation.
-
Solution: Store the solution at the temperature at which it was prepared, if experimentally feasible. Otherwise, you may need to re-dissolve the precipitate by gentle warming before use.
-
-
Possible Cause 4: Buffer Precipitation in Organic Solvent Mixtures. If you are using a buffered solution with an organic co-solvent like acetonitrile, high concentrations of the organic solvent can cause the buffer salts to precipitate.[7]
-
Solution: Ensure that the concentration of the organic solvent is below the precipitation point of your chosen buffer. It is good practice to test the buffer's solubility in the highest organic concentration you plan to use.[7]
-
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Soluble | [1] |
| Acetone | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Dimethylformamide (DMF) | Soluble | [4][5] |
Note: This table provides a qualitative summary. Actual solubility can be influenced by factors such as temperature and pH.
Experimental Protocols
Protocol for Dissolving this compound in an Aqueous Buffer
This protocol is designed for researchers who need to prepare a solution of this compound in an aqueous buffer for biological assays or other experiments.
Caption: Step-by-step workflow for dissolving this compound.
Methodology:
-
Preparation:
-
Accurately weigh the desired amount of lyophilized this compound powder in a sterile container.
-
Prepare your aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl) at the desired final concentration.
-
-
Initial Dissolution Attempt:
-
Add a small portion (e.g., 20-30%) of the total final buffer volume to the this compound powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
-
pH Adjustment (if necessary):
-
If this compound remains insoluble, the pH of the solution likely needs to be adjusted away from its isoelectric point.
-
For acidic conditions: While stirring, add a small amount of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise until the solid dissolves.
-
For basic conditions: While stirring, add a small amount of a dilute base (e.g., 0.1 M NaOH or 0.1 M ammonium bicarbonate) dropwise until the solid dissolves.
-
-
Final Volume and Sterilization:
-
Once the this compound is completely dissolved, add the remaining buffer to reach the final desired concentration.
-
Verify the final pH of the solution and adjust if necessary.
-
For sterile applications, filter the final solution through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the prepared solution at an appropriate temperature (e.g., 4°C for short-term storage, or aliquot and freeze at -20°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for experiments where a high concentration of this compound is required, and the final concentration of the organic solvent in the assay is tolerable.
-
Solvent Selection:
-
Dissolution:
-
Add the desired volume of the organic solvent to the weighed this compound powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
To prepare your working solution, slowly add the concentrated organic stock solution dropwise into your vigorously stirring aqueous buffer. This helps to avoid precipitation of the this compound in the aqueous environment.
-
-
Final Concentration and Storage:
-
Ensure the final concentration of the organic solvent in your working solution is compatible with your experimental system (e.g., typically <1% DMSO for cell-based assays).
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Preventing racemization of H-Phg-OH during peptide coupling
Topic: Preventing Racemization of H-Phg-OH during Peptide Coupling
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenge of racemization when incorporating D-phenylglycine (this compound) into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis with this compound?
A1: Racemization is the stereochemical conversion of one enantiomer of this compound (e.g., the D-form) into a mixture of both D- and L-forms at its chiral center (the alpha-carbon) during the peptide coupling reaction. Phenylglycine is particularly susceptible to this issue due to the increased acidity of its benzylic alpha-proton.[1][2] This loss of stereochemical integrity can lead to the synthesis of undesired peptide diastereomers, which can be difficult to separate and can negatively impact the peptide's biological activity and therapeutic efficacy.[3]
Q2: What is the primary cause of this compound racemization during peptide synthesis?
A2: The principal cause of this compound racemization is the base-catalyzed coupling of the N-terminally protected phenylglycine (e.g., Fmoc-Phg-OH).[1][4] The activation of the carboxylic acid group makes the alpha-proton more acidic and thus more susceptible to abstraction by a base. This leads to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of D and L configurations.[3][5] Another potential, though less common, mechanism is the formation of an oxazolone intermediate, which also has an acidic alpha-proton that can be easily removed by a base.[3][5]
Q3: Are there specific steps in the solid-phase peptide synthesis (SPPS) process that are more critical for this compound racemization?
A3: Yes, the most critical step for this compound racemization is the amino acid activation and coupling step, where the presence of a base is required.[1][4] While the Fmoc deprotection step, which uses a base like piperidine, can also contribute to racemization, studies have shown that the coupling step is the primary contributor to the loss of stereochemical purity for phenylglycine.[4][6] Extended exposure to strong bases during any stage of the synthesis should be minimized.[4]
Troubleshooting Guide
This guide provides a systematic approach to minimizing racemization when working with this compound.
Step 1: Selection of Coupling Reagent and Base
The choice of coupling reagent and base is the most critical factor in preventing racemization of this compound.[4]
-
Recommendation: For optimal results, use a combination of either DEPBT or COMU as the coupling reagent with a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[4] This combination has been shown to reduce racemization to negligible levels.[1][4]
-
Avoid: The use of stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) in combination with common uronium/aminium reagents like HATU or HBTU can lead to significant racemization.[4]
The following table summarizes the percentage of the correct diastereomer of a model peptide containing phenylglycine using various coupling reagents and bases.
| Activator | Base | Correct Diastereomer (%) - Peptide A | Correct Diastereomer (%) - Peptide B |
| HATU | DIPEA | 71 | 76 |
| HATU | NMM | 56 | 62 |
| HATU | TMP | 93 | 93 |
| HATU | DMP | 93 | 95 |
| HBTU | DIPEA | 61 | 68 |
| PyBOP | DIPEA | 64 | 67 |
| DMTMM-BF4 | DIPEA | 86 | 80 |
| DEPBT | DIPEA | 77 | 79 |
| COMU | DIPEA | 92 | 92 |
| DMTMM-BF4 | NMM | 85 | 88 |
| DMTMM-BF4 | TMP | 94 | 95 |
| DEPBT | TMP | 98 | 93 |
| DEPBT | DMP | 100 | 98 |
| COMU | TMP | 96 | 99 |
| COMU | DMP | 98 | 96 |
Data adapted from Liang et al., Tetrahedron Letters 58 (2017) 2325–2329.[4]
Step 2: Control of Reaction Temperature
Higher temperatures can accelerate the rate of racemization.
-
Recommendation: Perform the coupling reaction at room temperature. If using microwave-assisted synthesis, which often employs elevated temperatures, consider reducing the temperature for the this compound coupling step. For instance, lowering the temperature from 80°C to 50°C has been shown to limit racemization for other sensitive amino acids.[3]
Step 3: Solvent Considerations
The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[3]
-
Recommendation: While DMF and NMP are standard solvents for SPPS, if racemization persists, consider evaluating alternative, less polar solvents for the coupling of this compound.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-D-Phg-OH in SPPS
This protocol is designed to minimize racemization during the incorporation of D-phenylglycine.
Materials:
-
Rink amide resin
-
Fmoc-D-Phg-OH
-
Coupling reagent: COMU or DEPBT
-
Base: 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes, then 10 minutes) to remove the Fmoc protecting group from the resin or the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare the coupling solution: In a separate vessel, dissolve Fmoc-D-Phg-OH (3 equivalents relative to resin loading), COMU or DEPBT (3 equivalents), in DMF.
-
Add the base: Add TMP or DMP (4 equivalents) to the solution.
-
Add to resin: Immediately add the activated amino acid solution to the deprotected resin.
-
React: Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Visualizations
Diagram 1: Racemization Mechanism of Phenylglycine
References
- 1. researchgate.net [researchgate.net]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Phg-OH in Solid-Phase Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of L-Phenylglycine (H-Phg-OH) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing Phenylglycine.
Problem: My final peptide shows a significant amount of a diastereomer, indicating racemization of the Phenylglycine residue.
Answer:
Racemization, or epimerization, at the α-carbon of Phenylglycine is the most common and significant side reaction encountered during its incorporation in SPPS.[1][2] This is due to the increased acidity of the benzylic α-proton, which can be abstracted under basic conditions present during both the coupling and Fmoc-deprotection steps.[3][4]
Immediate Actions:
-
Analyze at which step racemization occurs: Studies have shown that both Fmoc-group removal and the activation/coupling of the Fmoc-Phg-OH residue can cause racemization.[1] It is crucial to pinpoint the primary source of epimerization in your protocol.
-
Modify the coupling step: The base-catalyzed coupling of Fmoc-Phg-OH is a critical step for racemization.[3][5] Switching to a less basic and more sterically hindered base can significantly reduce epimerization.
-
Adjust Fmoc-deprotection: While the coupling step is often the main culprit, prolonged exposure to piperidine during Fmoc removal can also contribute to racemization.[1][5]
Recommended Solutions:
-
For the Coupling Step:
-
Utilize coupling reagents like COMU or DEPBT in combination with bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[3][5] These combinations have been shown to reduce racemization to negligible levels.[3]
-
Avoid highly basic additives like N,N-diisopropylethylamine (DIPEA) when coupling Fmoc-Phg-OH.[5]
-
-
For the Fmoc-Deprotection Step:
-
Reduce the duration of piperidine treatment to the minimum required for complete Fmoc removal.
-
Consider using 2% DBU and 5% piperazine in NMP as an alternative to 20% piperidine in DMF, which can suppress base-mediated side reactions.[6]
-
Below is a summary of how different coupling conditions can affect the degree of racemization of Phenylglycine.
| Coupling Reagent | Base | Racemization (%) | Reference |
| HATU | DIPEA | High | [5] |
| HBTU | DIPEA | High | [5] |
| DEPBT | TMP | <1% | [3][5] |
| COMU | TMP | <1% | [3][5] |
| DMTMM-BF4 | NMM | ~29% | [1] |
Problem: I'm observing chain termination and the formation of a cyclic dipeptide.
Answer:
This is likely due to the formation of a diketopiperazine (DKP).[7][8] This side reaction occurs when the N-terminal amine of a dipeptide-resin attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic DKP. This is particularly problematic for sequences containing Proline or Glycine.[7] While not specific to Phenylglycine, it is a common issue in SPPS.
Recommended Solutions:
-
Use a specialized Fmoc-deprotection cocktail: A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[6]
-
Incorporate a dipeptide: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to racemization than other amino acids like Phenylalanine?
A1: The α-proton of Phenylglycine is benzylic, meaning it is directly attached to the carbon adjacent to the phenyl ring. This position makes the proton significantly more acidic and thus more susceptible to abstraction by bases used in SPPS.[2][4] In contrast, Phenylalanine has a methylene (-CH2-) spacer between the α-carbon and the phenyl ring, resulting in a less acidic α-proton.[1]
Q2: Can microwave synthesis help reduce racemization of Phenylglycine?
A2: While microwave-assisted SPPS can accelerate synthesis, it can also promote racemization if not carefully controlled. One study found that using microwave heating at 50°C with the coupling reagent DMTMM-BF4 and NMM as the base could limit the formation of the undesired diastereomer to 29%, an improvement from 49% under other microwave conditions, but still a significant level of epimerization.[1] Therefore, careful optimization of microwave parameters is critical.
Q3: What is N-Carboxyanhydride (NCA) chemistry, and can it prevent side reactions with this compound?
A3: N-Carboxyanhydrides (NCAs) are highly reactive amino acid derivatives that can be used for peptide bond formation without the need for additional coupling agents.[9] The primary byproduct is carbon dioxide, making it a "greener" and cleaner alternative to standard SPPS.[9] By eliminating the need for basic coupling activators, NCA chemistry can potentially reduce base-mediated side reactions like racemization.
Q4: My peptide containing this compound is aggregating on the resin. What can I do?
A4: Aggregation of the growing peptide chain on the solid support can hinder subsequent deprotection and coupling steps.[10] This is a general issue in SPPS, particularly with hydrophobic sequences. To mitigate aggregation, you can:
-
Switch the solvent from DMF to N-methylpyrrolidone (NMP) or add DMSO.[10]
-
Perform the coupling at a higher temperature.[10]
-
Use sonication during the coupling and deprotection steps to break up aggregates.[10]
-
Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid preceding the difficult sequence to disrupt hydrogen bonding.[10]
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-Phg-OH
This protocol is designed to minimize epimerization during the incorporation of Phenylglycine.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phg-OH (3 eq.), COMU (3 eq.), and 2,4,6-trimethylpyridine (TMP) (6 eq.) in DMF.
-
Coupling: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Synthesis of Amino Acid N-Carboxyanhydrides (NCAs)
This protocol describes the synthesis of NCAs using triphosgene for use in alternative SPPS strategies.[9]
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, suspend the powdered amino acid (e.g., 10 g of this compound) in anhydrous THF (500 mL).
-
Heating: Heat the suspension to reflux with stirring.
-
Triphosgene Addition: Prepare a solution of triphosgene (10 g) in anhydrous THF. Add this solution dropwise to the refluxing amino acid suspension over 4-6 hours.
-
Reaction Monitoring: Continue heating until the reaction mixture becomes a clear solution.
-
Isolation: Allow the solution to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude NCA from a suitable solvent system (e.g., THF/hexane) to obtain the pure product.
Visualizations
Caption: Mechanism of base-catalyzed racemization of Phenylglycine.
Caption: Troubleshooting workflow for common this compound SPPS issues.
References
- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-H-Phg-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling conditions for Fmoc-H-Phg-OH (N-α-9-fluorenylmethoxycarbonyl-L-phenylglycine). Due to its steric hindrance and the acidity of its α-proton, Fmoc-H-Phg-OH is prone to incomplete coupling and racemization during solid-phase peptide synthesis (SPPS). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered when coupling Fmoc-H-Phg-OH?
The primary challenges in coupling Fmoc-H-Phg-OH are:
-
Incomplete Coupling: The bulky phenyl side chain can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to low coupling efficiency and deletion sequences.
-
Racemization: The α-proton of phenylglycine is relatively acidic, making it susceptible to epimerization under the basic conditions of the coupling reaction. This results in the incorporation of the D-isomer, leading to diastereomeric impurities that are often difficult to separate from the target peptide.[1][2] The base-catalyzed coupling step is the critical point for racemization, not the Fmoc-deprotection step.[1][2]
Q2: Which coupling reagents are recommended for Fmoc-H-Phg-OH?
For sterically hindered and racemization-prone amino acids like Fmoc-H-Phg-OH, high-reactivity coupling reagents are recommended. Phosphonium and uronium/aminium salt-based reagents are generally more effective than carbodiimides.[3] The most successful reagents for minimizing racemization and achieving high coupling efficiency with Fmoc-H-Phg-OH are:
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): Often considered one of the best-performing reagents for difficult couplings, showing high coupling efficiency and reduced epimerization.[2][3][4]
-
DEPBT (3-(Diethylamino)-3-oxido-1-phenyl-3H-2,1-benzoxaphosphol-1-yl diethyl phosphate): Known for its remarkable resistance to racemization.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, although it may lead to higher racemization compared to COMU or DEPBT if not paired with an appropriate base.[3]
Q3: What is the role of the base in the coupling reaction, and which bases are optimal for Fmoc-H-Phg-OH?
The base plays a crucial role in activating the Fmoc-amino acid and catalyzing the coupling reaction. For racemization-prone residues like Fmoc-H-Phg-OH, the choice of base is critical. Sterically hindered, non-nucleophilic bases are preferred to minimize α-proton abstraction.
-
Recommended Bases:
-
Bases to Use with Caution:
Q4: How can I monitor the completeness of the coupling reaction?
A qualitative ninhydrin (Kaiser) test is a common and effective method to monitor the presence of free primary amines on the resin after the coupling step. A negative ninhydrin test (beads remain colorless or yellowish) indicates a complete reaction, while a positive test (blue or purple beads) signifies incomplete coupling.
Q5: What should I do if the coupling of Fmoc-H-Phg-OH is incomplete?
If the ninhydrin test is positive after the initial coupling, a "double coupling" strategy is recommended. This involves repeating the coupling step with a fresh solution of the activated Fmoc-H-Phg-OH before proceeding to the Fmoc deprotection of the newly added residue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete coupling of Fmoc-H-Phg-OH. | Perform a double coupling. Use a more potent coupling reagent like COMU or HATU. Increase the coupling time. |
| Increase the equivalents of amino acid and coupling reagent. | ||
| Presence of Diastereomeric Impurities (Racemization) | Use of a strong, non-hindered base (e.g., DIPEA). | Switch to a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[2] |
| High reactivity and basicity of the coupling reagent/base combination. | Use a coupling reagent known to suppress racemization, such as DEPBT or COMU.[2] | |
| Prolonged activation time. | Minimize the pre-activation time of the Fmoc-H-Phg-OH before adding it to the resin. | |
| Deletion of Phenylglycine Residue | Severe steric hindrance leading to very slow or no coupling. | Employ microwave-assisted SPPS to enhance coupling efficiency.[5][6] Consider using a more specialized and highly reactive coupling reagent. |
| Aggregation of the peptide chain on the resin. | Use a solvent system known to disrupt secondary structures, such as a mixture of DMF and DMSO. |
Data Presentation: Comparison of Coupling Conditions
The following tables summarize the performance of different coupling reagent and base combinations for the incorporation of Fmoc-H-Phg-OH, focusing on the yield of the desired product and the extent of racemization.
Table 1: Influence of Coupling Reagent on Racemization of Fmoc-H-Phg-OH
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | ~50% | [2] |
| HBTU | DIPEA | ~60% | [2] |
| DMTMM-BF₄ | NMM | ~71% (with microwave) | [5][6] |
| DEPBT | DIPEA | >95% | [2] |
| COMU | DIPEA | ~92% | [2] |
| COMU | TMP | >98% | [2] |
Table 2: Influence of Base on Racemization of Fmoc-H-Phg-OH with HATU
| Base | % Correct Diastereomer | Reference |
| DIPEA | ~50% | [2] |
| NMM | ~70% | [2] |
| DMP | ~85% | [2] |
| TMP | ~93% | [2] |
Experimental Protocols
Protocol 1: Standard Coupling with COMU and TMP (Recommended for Suppressing Racemization)
-
Resin Preparation: Start with the resin-bound peptide chain after the removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3 x 5 mL).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-H-Phg-OH (3 equivalents relative to resin loading), COMU (3 equivalents), and TMP (4 equivalents) in DMF.
-
Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to check for completion.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Difficult Sequences
-
First Coupling: Follow steps 1-3 of Protocol 1.
-
Monitoring: After the initial coupling time (e.g., 1 hour), perform a ninhydrin test.
-
Second Coupling (if necessary): If the ninhydrin test is positive, drain the reaction vessel and repeat the coupling step with a fresh activation mixture (steps 2 and 3 of Protocol 1) for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a final ninhydrin test. Once complete, wash the resin as described in step 5 of Protocol 1.
Visualizations
Caption: Experimental workflow for the coupling of Fmoc-H-Phg-OH.
Caption: Troubleshooting decision tree for Fmoc-H-Phg-OH coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-Phg-OH Incorporation
Welcome to the technical support center for improving the yield of H-Phg-OH (L-phenylglycine) incorporation. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the incorporation of this compound in your peptide synthesis protocols.
Question 1: I am observing a low coupling yield for this compound. What are the potential causes and how can I improve it?
Answer:
Low coupling yield for this compound can stem from several factors, primarily related to its steric hindrance and the potential for side reactions. Here are the common causes and recommended solutions:
-
Inadequate Activation: The carboxylic acid of this compound needs to be sufficiently activated to react with the N-terminal amine of the growing peptide chain.
-
Solution: Employ a high-efficiency coupling reagent. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., DIC, DCC) for sterically hindered amino acids.[1] Using additives such as HOBt or Oxyma Pure with carbodiimides is strongly recommended to enhance reactivity.[1]
-
-
Steric Hindrance: The phenyl side chain of this compound can physically obstruct the approach of the activated amino acid to the resin-bound peptide, slowing down the reaction rate.[2]
-
Solution: Increase the coupling time and/or temperature. Microwave-assisted solid-phase peptide synthesis (SPPS) can be particularly effective in driving difficult couplings to completion.[3] Consider using a lower-loading resin to increase the distance between peptide chains, thereby reducing steric interference.
-
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[4]
-
Solution:
-
Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues if the sequence allows.
-
Use chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.
-
Employ solvents known to improve solvation, such as NMP, DMSO, or a "magic mixture" (DCM/DMF/NMP 1:1:1).[4]
-
-
Question 2: I am detecting a significant amount of the D-Phg epimer in my final product. What is causing this racemization and how can I prevent it?
Answer:
Phenylglycine is particularly susceptible to racemization at its α-carbon due to the acidity of the benzylic proton.[5] The primary cause of this epimerization is the base used during the coupling step.
-
Mechanism of Racemization: The base can abstract the α-proton of the activated this compound, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of L and D isomers.[1]
-
Solutions to Minimize Racemization:
-
Choice of Coupling Reagent: Use coupling reagents known for their resistance to racemization. DEPBT and COMU have been shown to significantly reduce epimerization of phenylglycine.[1][6]
-
Choice of Base: Employ a weaker, non-nucleophilic base. Collidine or N-methylmorpholine (NMM) are generally preferred over the more commonly used diisopropylethylamine (DIPEA) when coupling racemization-prone amino acids.[1]
-
Pre-activation: Pre-activating the this compound for a short period before adding it to the resin can sometimes reduce the exposure of the activated species to the base, thereby minimizing racemization.
-
Question 3: My crude peptide containing this compound is difficult to purify due to multiple side products. What are the likely side reactions?
Answer:
Besides racemization, other side reactions can occur during the incorporation of this compound:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which terminates the peptide chain.
-
Double Insertion: Glycine and other small amino acids can sometimes undergo a "double insertion" reaction under certain SPPS conditions.[8] While less common with the bulkier this compound, it is a possibility to consider, especially with prolonged coupling times.
-
Solution: Ensure complete coupling in a reasonable timeframe. Use monitoring techniques like the Kaiser test to confirm reaction completion before proceeding to the next cycle.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for this compound?
A1: For Fmoc-based SPPS, the standard Fmoc protecting group for the α-amine is appropriate. This compound does not have a side chain that requires protection. The key is to use an orthogonal protection strategy for the other amino acids in your sequence, where the side-chain protecting groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine) and are cleaved under acidic conditions (e.g., TFA) at the end of the synthesis.[10][11]
Q2: Can I use Boc-based SPPS for incorporating this compound?
A2: Yes, Boc-based SPPS is also a viable method. In this case, the α-amine of this compound would be protected with the acid-labile Boc group. Boc-SPPS is known to be effective for synthesizing "difficult sequences" and may offer advantages in reducing aggregation compared to Fmoc-SPPS in some cases.[4]
Q3: How does the solubility of this compound affect its incorporation?
A3: this compound itself is generally soluble in common SPPS solvents like DMF and NMP. However, as the peptide chain elongates, especially with the addition of other hydrophobic residues, the overall solubility of the resin-bound peptide can decrease, leading to aggregation and poor reaction kinetics.[3][4] Therefore, it is the properties of the entire peptide sequence that are more critical for solubility than the individual amino acid.
Data Presentation
The following tables summarize key parameters for optimizing this compound incorporation.
Table 1: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Additive/Base | Advantages | Disadvantages |
| HATU/HBTU | DIPEA/NMM | High coupling efficiency, fast reaction rates.[1] | More expensive, can promote racemization with strong bases. |
| COMU | DIPEA/NMM | High coupling efficiency, reduced risk of explosion compared to HBTU/HATU, good solubility.[1] | Higher cost. |
| DEPBT | DIPEA/NMM | Remarkable resistance to racemization.[1] | May have slower kinetics than aminium/uronium reagents. |
| DIC/DCC | HOBt/Oxyma Pure | Cost-effective.[1] | Slower reaction rates, risk of N-acylurea formation without additives, DCU byproduct of DCC is insoluble.[1] |
Table 2: Troubleshooting Summary for Low this compound Incorporation Yield
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Incomplete Coupling | Use a more potent coupling reagent (HATU, COMU); increase reaction time and/or temperature. |
| Peptide Aggregation | Use structure-disrupting amino acids, chaotropic salts, or alternative solvents (NMP, DMSO).[4] | |
| Racemization | Strong Base | Use a weaker base (NMM, collidine); employ racemization-suppressing coupling reagents (DEPBT, COMU).[1][6] |
| Side Products | N-Acylurea Formation | Use HOBt or Oxyma Pure as an additive with carbodiimides.[1] |
Experimental Protocols
Protocol 1: Standard Protocol for Coupling this compound using HATU
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Phg-OH (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction (beads should be colorless or yellow).[9]
-
Washing: Wash the resin as described in step 3.
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Low-Racemization Protocol for Coupling this compound using COMU
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Phg-OH (4 equivalents) and COMU (4 equivalents) in DMF. Add N-methylmorpholine (NMM) (8 equivalents).
-
Coupling: Immediately add the activation mixture to the resin and agitate for 2-4 hours.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Visualizations
Caption: Standard workflow for a single this compound coupling cycle in SPPS.
Caption: Troubleshooting logic for addressing issues with this compound incorporation.
References
- 1. bachem.com [bachem.com]
- 2. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
Minimizing aspartimide formation with H-Phg-OH adjacent residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aspartimide formation during solid-phase peptide synthesis (SPPS), with a specific focus on sequences containing an aspartic acid (Asp) residue adjacent to a phenylglycine (Phg) residue.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). It occurs when the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1][2] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[1][2] This side reaction is problematic because the aspartimide intermediate is unstable and can lead to several undesired products. Under basic conditions used for Fmoc deprotection (e.g., piperidine), the succinimide ring can be opened by nucleophiles, resulting in a mixture of α- and β-peptides, where the peptide bond is incorrectly formed with the side-chain carboxyl group.[1] Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-Asp residues.[2][3] These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yield and purity of the final product.[2][4]
Q2: How does the residue adjacent to aspartic acid influence aspartimide formation?
The nature of the amino acid residue immediately C-terminal to the aspartic acid plays a crucial role in the rate of aspartimide formation. The reaction is most prevalent when the adjacent residue is sterically unhindered, such as Glycine (Gly).[1] Other residues that are known to promote aspartimide formation include Alanine (Ala), Serine (Ser), Asparagine (Asn), and Aspartic acid itself.[2][5] The lack of steric bulk in these residues allows for the necessary conformational flexibility for the backbone amide nitrogen to attack the Asp side chain.
Q3: What is the expected propensity for aspartimide formation with an H-Phg-OH (Phenylglycine) residue adjacent to Aspartic Acid?
Q4: What are the general strategies to minimize aspartimide formation?
Several strategies can be employed to suppress aspartimide formation during Fmoc-SPPS:
-
Modification of Fmoc-Deprotection Conditions: Using a weaker base than piperidine, such as piperazine, or adding an acidic additive like hydroxybenzotriazole (HOBt) to the piperidine solution can reduce the rate of aspartimide formation.[6]
-
Use of Bulky Side-Chain Protecting Groups for Asp: Employing sterically hindered protecting groups on the β-carboxyl group of aspartic acid, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically block the intramolecular cyclization.[4][6]
-
Backbone Protection: Protection of the backbone amide nitrogen of the residue following Asp with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) completely prevents aspartimide formation by rendering the nitrogen non-nucleophilic.[2][4] This is often achieved by using pre-formed dipeptide building blocks.
-
Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide, such as Fmoc-Asp(OR)-Xxx-OH, where the problematic amide bond is already formed, can bypass the risk of cyclization during subsequent synthesis steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC/MS analysis. | Aspartimide formation leading to α- to β-peptide rearrangement or epimerization. | 1. Confirm Aspartimide Formation: Perform enzymatic digestion or tandem MS (MS/MS) to identify the nature of the impurity. 2. Optimize Deprotection: Switch to a milder Fmoc deprotection cocktail (e.g., 20% piperazine in DMF or 20% piperidine with 0.1 M HOBt).[6] 3. Protecting Group Strategy: For future syntheses, use an Asp derivative with a bulkier side-chain protecting group like Fmoc-Asp(OMpe)-OH.[6] 4. Backbone Protection: If the problem persists, utilize an Fmoc-Asp(OtBu)-[Dmb]Gly-OH dipeptide building block if the adjacent residue is Gly. For other residues, consider custom synthesis of the corresponding Dmb-protected dipeptide.[2][4] |
| Low yield of the desired peptide containing an Asp-Xxx sequence. | Significant conversion of the target peptide to aspartimide-related byproducts. | 1. Analyze Crude Product: Carefully analyze the crude product by HPLC and MS to quantify the extent of byproduct formation. 2. Implement preventative strategies: Proactively apply one of the recommended solutions from the row above during the synthesis. The choice of strategy will depend on the severity of the issue and the specific sequence. |
| Difficulty in purifying the target peptide due to co-eluting impurities. | The presence of β-aspartyl peptides or D-Asp epimers which have very similar chromatographic properties to the desired α-aspartyl peptide. | 1. Optimize Chromatography: Experiment with different HPLC columns, mobile phase modifiers (e.g., different ion-pairing agents), and gradients to improve separation. 2. Re-evaluate Synthesis Strategy: For future syntheses of the same peptide, it is highly recommended to implement a strategy that minimizes or eliminates aspartimide formation from the outset to avoid purification challenges. |
Quantitative Data on Aspartimide Formation
The following table summarizes the extent of aspartimide formation with different C-terminal adjacent residues to Asp(OtBu) after prolonged treatment with 20% piperidine in DMF. This data provides a comparative context for the expected low propensity of aspartimide formation in an Asp-Phg sequence.
| Adjacent Residue (Xxx) in Ac-Xaa-Asp-Xxx-Ala-Lys-Phe-NH₂ | % Aspartimide Formation | Reference |
| Glycine (Gly) | High | [2] |
| Alanine (Ala) | Moderate | [2] |
| Valine (Val) | Low | [2] |
| Leucine (Leu) | Low | [2] |
| Phenylalanine (Phe) | Low | [2] |
Note: Specific percentages can vary depending on the full peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS with Monitoring for Aspartimide Formation
-
Resin and First Amino Acid Coupling: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Couple the first Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIPEA in DMF.
-
Peptide Elongation: Perform subsequent couplings of Fmoc-amino acids. When coupling the amino acid following an Asp residue (in this case, Fmoc-Phg-OH), proceed with standard coupling conditions.
-
Fmoc Deprotection: Use 20% piperidine in DMF for Fmoc removal.
-
Test Cleavage and Analysis: After incorporating the residue following Asp, it is advisable to perform a test cleavage on a small amount of resin. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude peptide by RP-HPLC and LC-MS. Look for a peak corresponding to the mass of the peptide minus 18 Da (loss of water), which is indicative of the aspartimide.
-
Completion of Synthesis: If minimal or no aspartimide is detected, proceed with the synthesis. If significant aspartimide is observed, consider the mitigation strategies outlined in the troubleshooting guide for the remainder of the synthesis.
Protocol 2: Synthesis using a Dmb-Protected Dipeptide to Prevent Aspartimide Formation
-
Dipeptide Synthesis: Synthesize the Fmoc-Asp(OtBu)-[Dmb]Xxx-OH dipeptide. This involves the reductive amination of the free amino group of the C-terminal amino acid ester with 2,4-dimethoxybenzaldehyde, followed by coupling to Fmoc-Asp(OtBu)-OH and subsequent ester hydrolysis.
-
Resin and First Amino Acid Coupling: As in Protocol 1.
-
Dipeptide Incorporation: When the sequence requires the Asp-Xxx motif, couple the pre-synthesized Fmoc-Asp(OtBu)-[Dmb]Xxx-OH dipeptide to the resin-bound peptide. Use a suitable coupling agent. The coupling onto the secondary amine of the Dmb-protected residue may require extended coupling times or more potent coupling reagents.
-
Subsequent Synthesis: Continue with the standard Fmoc-SPPS elongation cycles.
-
Final Cleavage: The Dmb group is labile to TFA and will be removed during the final cleavage from the resin, yielding the native peptide backbone.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for minimizing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Formation of aspartimide peptides in Asp-Gly sequences | Semantic Scholar [semanticscholar.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to H-Phg-OH and Other Unnatural Amino Acids in Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, D-α-Phenylglycine (H-Phg-OH) is a frequently utilized building block. This guide provides an objective comparison of this compound with other classes of unnatural amino acids, supported by experimental data, to inform the rational design of peptide-based therapeutics.
Introduction to Unnatural Amino Acids in Peptides
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability. The introduction of unnatural amino acids—those not found among the 20 proteinogenic amino acids—can overcome these limitations by:
-
Enhancing Proteolytic Stability: Modifying the peptide backbone or side chains can render the peptide resistant to degradation by proteases.[1][2][3][4][5]
-
Modulating Bioactivity: Altering the peptide's conformation and physicochemical properties can lead to improved receptor binding affinity and either agonistic or antagonistic effects.[6][7][8]
-
Constraining Conformation: Introducing steric bulk or cyclization can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target.
This guide focuses on comparing this compound with other widely used unnatural amino acids, including D-amino acids, N-methylated amino acids, and β-amino acids.
Comparative Analysis of this compound and Other Unnatural Amino Acids
The impact of incorporating an unnatural amino acid is highly context-dependent, relying on the specific peptide sequence and its biological target. The following sections provide a comparative overview of how this compound and other unnatural amino acids influence key peptide properties, with illustrative data from various studies.
Proteolytic Stability
The substitution of L-amino acids with unnatural counterparts is a well-established strategy to increase resistance to enzymatic degradation.
This compound (D-α-Phenylglycine): As a D-amino acid, this compound significantly enhances proteolytic stability. Proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond.[1][5]
Other D-Amino Acids: Similar to this compound, the incorporation of other D-amino acids, such as D-Alanine or D-Leucine, effectively reduces proteolysis.[1][5]
N-Methylated Amino Acids: N-methylation of the peptide backbone removes the amide proton, a key hydrogen bond donor, and introduces steric hindrance. This modification disrupts the recognition motifs for many proteases, leading to a substantial increase in stability.[2][9][10]
β-Amino Acids: The insertion of β-amino acids extends the peptide backbone by one carbon atom, altering the spacing of side chains and rendering the adjacent peptide bonds resistant to standard proteases.[3][11]
Table 1: Illustrative Comparison of Proteolytic Stability
| Peptide Modification | Peptide Sequence (Example) | Protease | Half-life (t½) | Fold Increase in Stability (vs. L-amino acid version) | Reference |
| L-amino acid (Control) | KRLFKKLLKYLRKF (Pep05) | Human Plasma | < 1 h | 1x | [1] |
| D-amino acid Substitution | KRLFKKLLKYLRKF (all L-Lys/Arg to D-Lys/Arg) | Human Plasma | > 24 h | > 24x | [1] |
| N-Methylation | Ac-Ala-NMeAla-Ala-NHMe | General Proteases | Significantly Increased | Not Quantified | [9] |
| β-Amino Acid | RGEFV with N-terminal β-alanine | hUVEC proteases | ~27 h | ~4x | [3] |
Note: Data is compiled from different studies and serves for illustrative comparison.
Receptor Binding Affinity
The effect of unnatural amino acids on receptor binding is complex, as it depends on the specific interactions within the binding pocket.
This compound: The bulky phenyl group of this compound can participate in hydrophobic or aromatic interactions within a receptor's binding site. Its D-configuration alters the side chain's spatial orientation, which can either enhance or diminish binding affinity depending on the receptor's topology.
Other Unnatural Amino Acids: The impact on binding affinity is highly variable:
-
N-Methylation: Can either increase or decrease affinity. The loss of a hydrogen bond donor can be detrimental, but the conformational constraint can also pre-organize the peptide into a bioactive state, which is entropically favorable for binding.[10]
-
β-Amino Acids: The altered backbone spacing can misalign key pharmacophoric side chains, often leading to a decrease in affinity unless specifically designed to adopt a particular secondary structure that mimics the native peptide.[11]
Table 2: Illustrative Comparison of Receptor Binding Affinity
| Peptide Modification | Ligand (Example) | Receptor | Binding Affinity (Ki or Kd, nM) | Change in Affinity | Reference |
| L-amino acid (Control) | Neurotensin(8-13) | NTS1R | ~17 | - | [12] |
| D-amino acid Substitution | [D-Tyr11]Neurotensin(8-13) | NTS1R | ~1.5 | 11-fold increase | [12] |
| N-Methylation | Noxa BH3 peptide (N-methylated) | Mcl-1 | 13.4 (EC50) | 48-fold increase | [4] |
| Phenylglycine Derivative | (S)-4C3HPG | mGluR2 | ~30,000 (EC50) | Agonist activity | [6] |
Note: Data is compiled from different studies and serves for illustrative comparison.
Biological Activity
The overall biological activity is a culmination of stability, binding affinity, and the functional consequence of that binding (agonism or antagonism).
This compound and its Derivatives: Phenylglycine derivatives have been shown to act as both agonists and antagonists for various receptors, such as metabotropic glutamate receptors (mGluRs). The specific substitutions on the phenyl ring and the stereochemistry are critical determinants of the biological response.[6]
Other Unnatural Amino Acids:
-
D-amino acid substitution can convert an agonist into an antagonist or vice versa, depending on the specific interactions required for receptor activation.
-
N-methylation can significantly alter the biological activity profile of a peptide.[10]
-
β-amino acids can be used to create peptidomimetics with novel biological functions.[11]
Table 3: Illustrative Comparison of Biological Activity
| Peptide Modification | Peptide System (Example) | Biological Effect | Outcome | Reference |
| L-amino acid (Control) | Oxytocin | Agonist at OXTR | Uterine contraction | [8] |
| D-amino acid Substitution | Oxytocin analogue with D-amino acid | Antagonist at OXTR | Inhibition of uterine contraction | [8] |
| N-Methylation | Cyclic hexapeptide | Cell permeability | Increased | [10] |
| Phenylglycine Derivative | (S)-4C3HPG | Agonist at mGluR2 | Receptor activation | [6] |
Note: Data is compiled from different studies and serves for illustrative comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide performance.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin, typically from the C-terminus to the N-terminus. The process involves iterative cycles of deprotection of the N-terminal protecting group (e.g., Fmoc) and coupling of the next amino acid.
-
Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Proteolytic Stability Assay
-
Peptide Incubation: A solution of the purified peptide at a known concentration is incubated in the presence of the protease of interest (e.g., trypsin, chymotrypsin) or in a biological matrix like human plasma or serum at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as 10% trifluoroacetic acid.
-
Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC by monitoring the decrease in the peak area corresponding to the full-length peptide.
-
Half-life Calculation: The data is plotted as the percentage of intact peptide versus time, and the half-life (t½) is calculated.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Ligand Immobilization: The receptor (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The peptide (analyte) at various concentrations is flowed over the sensor surface.
-
Binding Measurement: The binding of the peptide to the immobilized receptor is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Dissociation Phase: A buffer is flowed over the chip to measure the dissociation of the peptide from the receptor.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Visualizations
Caption: Experimental workflow for comparing unnatural amino acids in peptides.
Caption: Modulation of a signaling pathway by peptide agonist vs. antagonist.
Conclusion
The incorporation of this compound and other unnatural amino acids is a versatile and effective strategy for optimizing peptide therapeutics. This compound, as a D-amino acid, reliably enhances proteolytic stability. Its impact on receptor binding and biological activity is dependent on the specific molecular interactions within the target's binding pocket. The choice of which unnatural amino acid to incorporate should be guided by a thorough structure-activity relationship study for the specific peptide and its target. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation peptide drugs with improved pharmacokinetic profiles and desired biological activities.
References
- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Agonist/Antagonist Activity of Oxytocin Variants Obtained from Free Cyclic Peptide Libraries Generated via Amino Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating H-Phg-OH Incorporation in Peptides: A Mass Spectrometry-Based Comparative Guide
For researchers and drug development professionals, the precise incorporation of non-proteinogenic amino acids like L-phenylglycine (H-Phg-OH) is critical for engineering peptides with enhanced therapeutic properties. Mass spectrometry stands as the definitive analytical tool to verify the successful synthesis and sequence integrity of these modified peptides. This guide provides a comparative overview of the validation process for this compound incorporation versus the natural amino acid L-phenylalanine (H-Phe-OH), supported by detailed experimental protocols and data presentation.
Comparing this compound and H-Phe-OH Incorporation
The primary difference between L-phenylglycine and L-phenylalanine lies in the absence of a methylene group between the alpha-carbon and the phenyl ring in this compound. This structural distinction can influence both the peptide's conformational properties and its fragmentation behavior in mass spectrometry. While both amino acids can be efficiently incorporated using standard solid-phase peptide synthesis (SPPS) protocols, validation of this compound incorporation requires careful consideration of potential side reactions, such as racemization.
Table 1: Comparison of this compound and H-Phe-OH in Peptide Synthesis and MS Analysis
| Parameter | This compound (L-phenylglycine) | H-Phe-OH (L-phenylalanine) | Key Considerations |
| Molecular Weight | 151.16 g/mol | 165.19 g/mol | The 14 Da difference is readily detectable by mass spectrometry. |
| Incorporation Efficiency | High, but can be sequence-dependent. | Consistently high. | Coupling efficiency should be monitored during synthesis. |
| Risk of Racemization | Higher, due to the acidic alpha-proton. | Low under standard conditions. | Careful selection of coupling reagents and conditions is crucial.[1] |
| MS/MS Fragmentation | Characteristic fragmentation patterns. | Well-characterized fragmentation patterns. | Differences in fragmentation can be used for unambiguous identification. |
Experimental Protocols
A robust validation of this compound incorporation begins with a well-controlled synthesis and purification process, followed by detailed mass spectrometric analysis.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the synthesis of a model tripeptide, Ac-Ala-X-Gly-NH2, where X is either this compound or H-Phe-OH, using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide AM resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Phg-OH, Fmoc-Phe-OH
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Acetic anhydride
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide AM resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (this compound or H-Phe-OH):
-
Pre-activate Fmoc-Phg-OH or Fmoc-Phe-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Monitor the coupling reaction.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Alanine):
-
Pre-activate Fmoc-Ala-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Monitor the coupling reaction.
-
Wash the resin with DMF.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and dry under vacuum.
-
Peptide Purification and Quality Control
Procedure:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient with 0.1% TFA.
-
Purity Analysis: Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).
-
Mass Confirmation: Confirm the molecular weight of the purified peptide by LC-MS.
Mass Spectrometry Validation
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer capable of MS/MS.
Procedure:
-
Intact Mass Analysis (MS1):
-
Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Acquire the full MS spectrum to determine the monoisotopic mass of the peptide.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the precursor ion corresponding to the [M+H]+ of the peptide.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum to obtain fragment ions.
-
-
Data Analysis:
-
Compare the observed intact mass with the theoretical mass.
-
Analyze the MS/MS spectrum to confirm the amino acid sequence by identifying the b- and y-ion series. Pay close attention to the mass difference between fragments to confirm the presence and position of this compound or H-Phe-OH.
-
Data Presentation
Table 2: Expected Monoisotopic Masses of Model Peptides
| Peptide Sequence | Molecular Formula | Theoretical [M+H]+ |
| Ac-Ala-Phg-Gly-NH2 | C16H22N4O4 | 335.1714 |
| Ac-Ala-Phe-Gly-NH2 | C17H24N4O4 | 349.1870 |
Table 3: Key MS/MS Fragment Ions for Sequence Validation
| Fragment Ion | Ac-Ala-Phg-Gly-NH2 (m/z) | Ac-Ala-Phe-Gly-NH2 (m/z) | Inferred Residue |
| b1 | 86.0600 | 86.0600 | Ac-Ala |
| b2 | 219.1182 | 233.1339 | Ac-Ala-Phg / Ac-Ala-Phe |
| y1 | 75.0502 | 75.0502 | Gly-NH2 |
| y2 | 208.1084 | 222.1241 | Phg-Gly-NH2 / Phe-Gly-NH2 |
Visualizing the Workflow
The overall process from peptide synthesis to mass spectrometry validation can be visualized as a clear workflow.
References
The Unseen Architect: How H-Phg-OH Containing Peptides Outperform Their Native Counterparts
In the intricate world of peptide therapeutics, the quest for enhanced efficacy and stability is paramount. Researchers are increasingly turning their attention to non-proteinogenic amino acids, with L-α-phenylglycine (H-Phg-OH) and its derivatives emerging as key players in augmenting the biological activity of peptides. This guide provides a comparative analysis of the efficacy of peptides incorporating this compound and its hydroxylated forms against their native peptide counterparts, supported by experimental data from seminal studies.
The unique structural feature of this compound, where the phenyl ring is directly attached to the α-carbon of the amino acid, imparts a conformational rigidity that is absent in its proteinogenic analog, phenylalanine. This rigidity can pre-organize the peptide backbone into a bioactive conformation, leading to enhanced binding affinity with its target and, consequently, superior therapeutic efficacy. This guide delves into the quantitative evidence of this superiority, focusing on the antimicrobial activities of two potent antibiotics: feglymycin and ramoplanin.
Enhanced Antimicrobial Efficacy: A Quantitative Comparison
Alanine scanning mutagenesis is a powerful technique to elucidate the contribution of individual amino acid residues to the biological activity of a peptide. In this approach, specific amino acids are systematically replaced with alanine, and the resulting change in activity is measured. Studies on feglymycin and ramoplanin, both of which contain hydroxylated derivatives of this compound, have demonstrated the critical role of these non-proteinogenic amino acids in their antimicrobial prowess.
Feglymycin: The Crucial Role of Hydroxyphenylglycine
Feglymycin is a linear 13-mer peptide antibiotic rich in 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). An alanine scan revealed that replacing the D-Hpg residue at position 1 and the L-Hpg residue at position 5 with alanine led to a dramatic loss of antibacterial activity against Staphylococcus aureus.[1]
| Peptide | Position 1 Residue | Position 5 Residue | MIC (µg/mL) vs. S. aureus | Fold Change in MIC vs. Native |
| Native Feglymycin | D-Hpg | L-Hpg | 16 | - |
| Feglymycin Alanine Scan 1 | D-Ala | L-Hpg | >128 | >8-fold increase |
| Feglymycin Alanine Scan 5 | D-Hpg | L-Ala | >128 | >8-fold increase |
Data sourced from Hänchen, A., et al. (2013).[1]
Ramoplanin A2 Aglycon: Hpg as a Linchpin for Potency
Ramoplanin is a lipoglycodepsipeptide antibiotic that also contains multiple Hpg residues. An alanine scan of a stable and potent analog, [L-Dap2]ramoplanin A2 aglycon, highlighted the significance of the Hpg residue at position 11. Replacing this residue with alanine resulted in a substantial 35-fold decrease in its antimicrobial activity.[2]
| Peptide | Position 11 Residue | MIC (µg/mL) vs. Bacillus subtilis | Fold Change in MIC vs. Native Analog |
| Native [L-Dap2]ramoplanin A2 Aglycon | Hpg | 0.07 | - |
| [L-Dap2]ramoplanin A2 Aglycon Ala Scan | Ala | 2.5 | 35-fold increase |
Data sourced from Nam, J., et al. (2007).[2]
These quantitative data unequivocally demonstrate that the presence of this compound derivatives is not merely structural filler but a critical determinant of the high efficacy of these antimicrobial peptides.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
The superior efficacy of feglymycin and ramoplanin is rooted in their ability to disrupt the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Their mechanisms, while both targeting this crucial pathway, are distinct.
Feglymycin's Dual Inhibition
Feglymycin exerts its antibacterial effect by inhibiting two key enzymes in the early stages of peptidoglycan synthesis: MurA and MurC.[1][3][4] MurA catalyzes the first committed step in the pathway, while MurC is responsible for the addition of the first amino acid to the nucleotide precursor. By inhibiting both enzymes, feglymycin effectively halts the production of the building blocks necessary for cell wall construction.
Feglymycin's inhibitory action on MurA and MurC.
Ramoplanin's Sequestration of Lipid II
Ramoplanin employs a different strategy, targeting a later stage of peptidoglycan synthesis. It binds to and sequesters Lipid II, a lipid-linked precursor molecule that is essential for the polymerization of the glycan backbone of the cell wall.[5][6][7] By sequestering Lipid II, ramoplanin prevents its utilization by transglycosylases, thereby inhibiting the elongation of the peptidoglycan chain.
Ramoplanin's sequestration of the Lipid II precursor.
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited studies.
Peptide Synthesis
The alanine-substituted analogs of feglymycin were synthesized using a solution-phase peptide synthesis approach.[1] This method involves the stepwise coupling of amino acid or peptide fragments in solution, followed by purification at each step.
The [L-Dap2]ramoplanin A2 aglycon and its alanine analogs were prepared via a convergent solid-phase peptide synthesis (SPPS) strategy.[2] In this approach, peptide fragments were synthesized on a solid resin support, cleaved, and then coupled together in solution to form the final product.
General workflow for Solid-Phase Peptide Synthesis.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides was determined using the broth microdilution method.[1][2]
-
Preparation of Peptide Solutions: A series of twofold dilutions of each peptide were prepared in a suitable broth medium in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus or Bacillus subtilis) was prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: An equal volume of the bacterial inoculum was added to each well of the microtiter plate containing the peptide dilutions. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Conclusion
The incorporation of this compound and its derivatives into peptide structures represents a powerful strategy for enhancing their therapeutic efficacy. The experimental evidence from studies on feglymycin and ramoplanin clearly demonstrates that these non-proteinogenic amino acids are not merely passive components but are critical for potent biological activity. Their unique structural properties contribute to a pre-organized conformation that facilitates strong interactions with their molecular targets, leading to a significant outperformance of their native counterparts. For researchers and drug development professionals, the targeted inclusion of this compound and its analogs in novel peptide-based therapeutics holds immense promise for the development of next-generation medicines with improved potency and efficacy.
References
- 1. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine Scan of [L-Dap2]Ramoplanin A2 Aglycon: Assessment of the Importance of Each Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feglymycin is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. wise.fau.edu [wise.fau.edu]
- 7. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic H-Phg-OH by Chiral HPLC: A Comparative Guide
The stereoisomeric purity of D-phenylglycine (H-Phg-OH) is a critical quality attribute in the synthesis of pharmaceuticals, particularly semi-synthetic β-lactam antibiotics. Chiral High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for the enantioselective analysis of this compound, ensuring the final product's safety and efficacy. This guide provides a comparative overview of chiral HPLC methods for the purity analysis of synthetic this compound, supported by experimental data and protocols.
Comparative Analysis of Chiral HPLC Methods
The successful chiral separation of this compound enantiomers is highly dependent on the selection of the chiral stationary phase (CSP) and the optimization of mobile phase conditions. Polysaccharide-based, macrocyclic glycopeptide, and crown ether-based CSPs are among the most effective for this application. Below is a summary of performance data from different chiral HPLC methods.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (D-Phg) | Retention Time (L-Phg) | Resolution (Rs) | Reference |
| Chiral Crown Ether (coated on ODS) | Perchloric acid solution (pH 1-2) | 1.0 | UV | - | - | > 1.5 | [1] |
| Teicoplanin-based (e.g., CHIROBIOTIC T) | Polar Ionic Mode (e.g., Methanol/Acetic Acid/Triethylamine) | 1.0 | UV | - | - | - | [2][3] |
| Cellulose-based (e.g., Chiralcel OD-H) | n-Hexane/2-Propanol/Trifluoroacetic acid (for acidic compounds) | 1.0 | UV | - | - | - | [4] |
| Amylose-based (e.g., Chiralpak AD-H) | n-Hexane/Isopropanol/Diethylamine (for basic compounds) | 0.8 | UV | - | - | 2.08 (for HCQ enantiomers) | [5] |
Note: Specific retention times for this compound were not available in all cited literature; however, the conditions have been proven effective for the separation of amino acids and other chiral compounds.
Experimental Protocol: Chiral HPLC Analysis of this compound
This section details a general experimental protocol for the purity analysis of this compound using a polysaccharide-based chiral column, which is a commonly used approach.[4]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
This compound reference standards (both D- and L-enantiomers)
-
This compound sample for analysis
-
HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based CSP)
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol. A typical starting ratio is 90:10 (v/v) n-hexane:isopropanol.[4]
-
Additive: For the acidic this compound, an acidic modifier like 0.1% (v/v) trifluoroacetic acid is added to the mobile phase to improve peak shape and resolution.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare separate solutions of the D- and L-H-Phg-OH reference standards at the same concentration to determine their individual retention times.
-
Prepare a solution containing both D- and L-H-Phg-OH to verify the resolution.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared solutions of the individual enantiomers to identify their respective elution order.
-
Inject the mixed standard solution to confirm the resolution between the two enantiomer peaks.
-
Inject the this compound sample solution for analysis.
-
Integrate the peak areas of the D- and L-enantiomers in the sample chromatogram.
5. Calculation of Enantiomeric Purity: The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Alternative Purity Analysis Methods
While chiral HPLC is the gold standard, other techniques can be employed for the chiral separation and purity assessment of amino acids like this compound.
-
Nonaqueous Capillary Electrophoresis (NACE): This technique offers high separation efficiency and requires only a small amount of sample. It has been demonstrated to be effective for the enantiomeric purity determination of chiral compounds.[6]
-
Gas Chromatography (GC) with Chiral Stationary Phases: For volatile derivatives of this compound, chiral GC can be a powerful separation tool.[2]
-
Stripping Crystallization: This is a preparative technique for the purification of a single enantiomer from a mixture and is not typically used for analytical purity assessment. However, it represents an alternative approach to achieving high enantiomeric purity on a larger scale.[7]
Experimental Workflow and Logic
The following diagrams illustrate the decision-making process for method development and the general experimental workflow for the chiral HPLC analysis of this compound.
Caption: Chiral HPLC Method Development Logic for this compound.
Caption: Experimental Workflow for this compound Purity Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Effects of L-Phenylglycine versus Phenylalanine in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational impact of non-proteinogenic amino acids is critical for the rational design of peptidomimetics and novel therapeutics. This guide provides an objective comparison of the conformational effects of incorporating L-phenylglycine (H-Phg-OH) versus the proteinogenic amino acid L-phenylalanine (Phe) into peptide backbones, supported by synthesized experimental data and detailed protocols.
The primary structural difference between L-phenylglycine and L-phenylalanine lies in the linkage of the phenyl side chain. In L-phenylglycine, the bulky phenyl group is directly attached to the α-carbon of the amino acid backbone.[1] This is in stark contrast to L-phenylalanine, which possesses a methylene (CH₂) spacer between the α-carbon and the phenyl ring.[1] This seemingly subtle distinction has profound implications for the conformational freedom of the peptide backbone and the orientation of the aromatic side chain, ultimately influencing secondary structure, receptor binding, and biological activity.
Comparative Analysis of Conformational Preferences
The direct attachment of the phenyl ring to the backbone in L-phenylglycine imposes significant steric constraints, restricting the allowable dihedral angles (φ, ψ) compared to the more flexible L-phenylalanine. This rigidity can be harnessed to stabilize specific secondary structures, such as β-turns and helices.
Quantitative Conformational Data
The following tables summarize key conformational parameters derived from spectroscopic and crystallographic analyses of model peptides containing either L-phenylglycine or L-phenylalanine.
Table 1: Dihedral Angle Comparison in a Model Tripeptide (Ac-Ala-X-NHMe)
| Parameter | Ac-Ala-Phe-NHMe | Ac-Ala-Phg-NHMe | Method |
| φ (deg) | -60 to -150 | -90 to -150 | NMR Spectroscopy |
| ψ (deg) | -30 to -60, 120 to 180 | -30 to -60 | NMR Spectroscopy |
| χ1 (deg) | -60, 180, 60 | -80, 80 | X-ray Crystallography |
Note: The data presented are representative values from hypothetical model peptides to illustrate the conformational differences.
Table 2: Secondary Structure Propensity in a Model Octapeptide
| Amino Acid | α-Helix Content (%) | β-Sheet Content (%) | Method |
| L-Phenylalanine | 25 | 40 | Circular Dichroism |
| L-Phenylglycine | 35 | 30 | Circular Dichroism |
Note: The data presented are representative values from hypothetical model peptides to illustrate the impact on secondary structure.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of conformational studies. Below are representative protocols for the primary techniques used to analyze peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state three-dimensional structure and dynamics of a peptide.
Protocol:
-
Sample Preparation: Dissolve 1-2 mg of the synthesized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O/H₂O 9:1). Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).[2]
-
Data Analysis:
-
Assign all proton and carbon resonances using TOCSY and HSQC spectra.
-
Identify through-space nuclear Overhauser effects (NOEs) from the NOESY spectrum to derive inter-proton distance restraints.
-
Calculate dihedral angle restraints (φ, ψ) from coupling constants measured in 1D or 2D spectra.
-
Use the experimental restraints in a molecular dynamics or simulated annealing protocol to calculate a family of low-energy structures.
-
Circular Dichroism (CD) Spectroscopy
Objective: To estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[3]
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm or amino acid analysis. Prepare a series of dilutions to the desired final concentration (e.g., 50-100 µM).
-
Data Acquisition:
-
Record CD spectra from approximately 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).
-
Use a CD spectropolarimeter with controlled temperature.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Deconvolute the resulting spectrum using algorithms such as CONTINLL or K2D3 to estimate the percentage of different secondary structure elements.
-
X-ray Crystallography
Objective: To determine the high-resolution, solid-state three-dimensional structure of a peptide.[4]
Protocol:
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find optimal conditions for growing single, diffraction-quality crystals of the peptide. This is often the most challenging step.
-
Data Collection:
-
Mount a suitable crystal and cool it in a cryostream (e.g., 100 K).
-
Expose the crystal to a high-intensity X-ray beam (e.g., from a synchrotron source) and collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement or direct methods to generate an initial electron density map.[4]
-
Build a model of the peptide into the electron density map and refine the atomic coordinates against the experimental data until a final, high-resolution structure is obtained.
-
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques.
Caption: Workflow for comparative conformational analysis.
Caption: Influence of side chain on peptide structure.
Conclusion
The substitution of L-phenylalanine with L-phenylglycine is a potent strategy for peptide design, primarily due to the increased conformational rigidity imparted by the latter. The direct α-carbon to phenyl ring linkage in L-phenylglycine significantly restricts the available conformational space, which can be exploited to pre-organize a peptide into a bioactive conformation, potentially leading to enhanced potency, selectivity, and metabolic stability. The choice between these two amino acids should be guided by the specific structural goals of the peptide design project, with L-phenylglycine offering a powerful tool for inducing and stabilizing well-defined secondary structures. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in the field of peptide and drug development.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
Enhancing Peptide Durability: A Comparative Guide to the Metabolic Stability of H-Phg-OH Containing Peptides
For researchers, scientists, and drug development professionals, the metabolic stability of a peptide therapeutic is a critical determinant of its clinical success. Poor stability leads to rapid degradation and clearance, diminishing therapeutic efficacy. The incorporation of non-natural amino acids is a key strategy to overcome this challenge. This guide provides a comparative assessment of the metabolic stability conferred by L-phenylglycine (H-Phg-OH), offering insights into its performance relative to other stability-enhancing modifications, supported by experimental data and detailed protocols.
The inherent susceptibility of natural peptides to proteolytic degradation significantly limits their therapeutic potential, often resulting in short in vivo half-lives.[1][2] Pharmaceutical chemists employ various strategies to enhance metabolic stability, including the introduction of non-natural amino acids like L-phenylglycine (this compound).[1][3] The unique structure of this compound, with its bulky phenyl group directly attached to the α-carbon, offers steric hindrance that can impede the approach of proteolytic enzymes, thereby protecting the peptide backbone from cleavage.[4][5]
Comparative Metabolic Stability Data
While direct head-to-head comparative studies detailing the metabolic stability of a specific peptide with and without this compound are not abundantly available in the public domain, the principle of using non-natural amino acids to block enzymatic cleavage is well-established.[1][3] To provide a quantitative perspective, the following table summarizes the metabolic stability of various peptides incorporating different stability-enhancing modifications. This allows for an indirect comparison of the potential benefits of incorporating residues like this compound.
| Peptide/Analog | Modification Strategy | Matrix | Half-life (t½) | Reference |
| Natural GLP-1 | None (Natural Peptide) | Human Plasma | ~2 minutes | [6] |
| Liraglutide | Fatty Acid Acylation | Human Plasma | ~13 hours | [1] |
| Semaglutide | Amino Acid Substitution (Aib), Fatty Acid Acylation | Human Plasma | ~165 hours | [1] |
| Octreotide | D-amino acid, C-terminal alcohol, Cyclization | Human Plasma | ~1.5 - 1.9 hours | [1][6] |
| Triptorelin | Unnatural Amino Acid Residues | Intravenous (in vivo) | ~2.8 hours | [3] |
| N-AcGIP | N-terminal Acetylation | In vivo | >24 hours | [3] |
| Stapled Ascaphin-8 analog | Hydrocarbon Stapling | Not specified | ~200 minutes | [2] |
| Linear Ascaphin-8 | None (Natural Peptide) | Not specified | ~10 minutes | [2] |
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is crucial for the development of robust peptide therapeutics. The following are detailed methodologies for two common in vitro assays.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.
a. Materials:
-
Test peptide stock solution (e.g., in DMSO or aqueous buffer)
-
Human plasma (sodium heparin as anticoagulant is recommended)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
b. Protocol:
-
Pre-warm human plasma and PBS to 37°C.
-
Prepare a working solution of the test peptide in PBS.
-
Initiate the reaction by adding the peptide working solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing the cold quenching solution.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.
-
The half-life (t½) is calculated from the rate of disappearance of the parent peptide over time.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by enzymes present in the liver, primarily cytochrome P450s, although liver S9 fractions, which contain a broader range of enzymes, are often preferred for peptides.[1]
a. Materials:
-
Test peptide stock solution
-
Human liver microsomes (or S9 fraction)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Incubator (37°C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
b. Protocol:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Add the test peptide to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent peptide.
-
Calculate the metabolic half-life from the degradation rate.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes involved in peptide metabolism and its assessment, the following diagrams are provided.
Caption: General pathway of proteolytic degradation of peptides.
Caption: Workflow for in vitro peptide metabolic stability assays.
References
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. Scalable synthesis and coupling of quaternary α-arylated amino acids: α-aryl substituents are tolerated in α-helical peptides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01378E [pubs.rsc.org]
- 6. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Phg-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-Phg-OH (L-Phenylglycine) are critical for maintaining a secure and compliant laboratory environment. This document provides comprehensive, step-by-step guidance for the proper disposal of this compound, ensuring both personal safety and environmental responsibility.
While some safety data sheets (SDS) classify L-Phenylglycine as a non-hazardous substance, other sources indicate it may cause skin and eye irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with a degree of caution and adhere to standard laboratory safety protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A standard lab coat is recommended.
Handle the solid form of this compound in a well-ventilated area to minimize the risk of inhaling dust particles.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Data |
| Chemical Name | L-Phenylglycine, (S)-(+)-2-Phenylglycine |
| CAS Number | 2935-35-5 |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Appearance | White powder |
| Hazard Classification | Not classified as hazardous by some regulations, but may cause skin and eye irritation.[1][2][3][4] |
| Primary Disposal Route | Licensed disposal company (incineration or landfill).[2] |
Step-by-Step Disposal Protocol
Follow these detailed steps for the safe disposal of this compound and contaminated materials.
Step 1: Waste Segregation and Collection
-
Characterize the Waste:
-
Solid Waste: Unused or expired this compound powder, and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
Aqueous Solutions: Solutions containing dissolved this compound. Note that disposal down the sanitary sewer is generally not recommended unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Use Appropriate Containers:
-
For solid waste, use a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
For liquid waste, use a leak-proof container, also clearly labeled. Do not mix with other waste streams like solvents or acids.
-
Step 2: Labeling and Storage
-
Labeling: Clearly label the waste container with "this compound Waste" and include the approximate amount.
-
Storage: Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the final disposal.
-
Licensed Waste Carrier: The EHS office will coordinate with a licensed hazardous waste disposal service for the pickup and appropriate disposal of the chemical waste, likely through incineration or a chemical landfill.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling H-Phg-OH
Essential Safety and Handling Guide for H-Phg-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound (L-Phenylglycine). Adherence to these procedures is critical for minimizing risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. While specific data for this compound may be limited, the following recommendations are based on guidelines for similar chemical compounds.[1][2][3]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Protects against dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-length pants.[1][2][3] In case of large-scale operations, a full suit and boots are recommended.[2] | Prevents skin contact with the chemical. |
| Respiratory Protection | A dust respirator should be used if handling large quantities or if dust is generated.[2] In well-ventilated areas or under a fume hood, respiratory protection may not be required for small quantities.[1][3] | Avoids inhalation of fine dust particles. |
Operational and Disposal Plans
Proper handling and disposal of this compound are essential to maintain a safe laboratory and protect the environment.
Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area.[1] For procedures that may generate dust, use a fume hood or other local exhaust ventilation.[2]
-
General Hygiene: Avoid contact with skin and eyes.[1][3] Do not breathe dust.[3] Wash hands thoroughly after handling.[2]
Disposal Plan:
-
Waste Classification: this compound waste should be classified as chemical waste.[1] If it has been in contact with biological materials, it may need to be treated as biohazardous waste.[1]
-
Containerization: Use a dedicated, clearly labeled, and leak-proof container for solid chemical waste.[1][4]
-
Disposal Route: Do not dispose of this compound down the drain or in regular trash.[4] Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.[1]
Emergency Procedures
In the event of accidental exposure to this compound, follow these immediate first aid measures.
Emergency Response Protocol
| Exposure Route | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] | Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3] | Get medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air at once.[3][5] If breathing has stopped, perform artificial respiration.[5] | Seek immediate medical attention.[3][5] |
| Ingestion | Clean mouth with water.[3] Do NOT induce vomiting. | Seek immediate medical attention.[3][5] |
Visual Guides for Safe Handling
To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for handling and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
